molecular formula C9H19N3O B1171335 (R)-Sulconazole CAS No. 180185-77-7

(R)-Sulconazole

Cat. No.: B1171335
CAS No.: 180185-77-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Sulconazole is the enantiomer of the broad-spectrum imidazole antifungal agent Sulconazole. This compound is provided exclusively for research applications in laboratory settings. Sulconazole's primary mechanism of action, shared by imidazole antifungals, is the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is critical in the biosynthetic pathway for ergosterol, an essential component of fungal cell membranes . Inhibition leads to depletion of ergosterol and accumulation of toxic sterols, compromising membrane integrity and resulting in fungal cell death . As a research tool, this compound is valuable for investigating the structure-activity relationships of chiral antifungal agents and studying the specific biological contributions of the (R)-enantiomer. It finds application in fundamental microbiological research, antimicrobial susceptibility testing (AST) , and the development of novel therapeutic agents. The compound has demonstrated activity against a range of dermatophytes (e.g., Trichophyton rubrum , T. mentagrophytes ), yeasts (e.g., Candida albicans ), and other filamentous fungi in vitro . This product is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic purposes of any kind . Key Research Applications: • Mechanism of action studies for azole antifungals • Exploration of enantioselective antifungal activity • In vitro antimicrobial susceptibility testing and assay development • Fundamental research in medical mycology and infectious disease Chemical Information: • CAS Number: 61318-90-9 (Free base) • Molecular Formula: C18H15Cl3N2S • Mode of Action: Lanosterol 14α-demethylase (CYP51) inhibitor

Properties

CAS No.

180185-77-7

Molecular Formula

C9H19N3O

Origin of Product

United States

Stereochemical Aspects and Enantiomeric Purity of Sulconazole

Stereoisomerism of Sulconazole (B1214277): An Enantiomeric Perspective

Sulconazole possesses a single stereocenter, a chiral carbon atom, which gives rise to two stereoisomers: (R)-Sulconazole and (S)-Sulconazole. These two molecules are enantiomers, meaning they are mirror images of each other and are not superimposable. libretexts.orgmdpi.com Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. libretexts.org However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This property is known as optical activity. libretexts.org

The absolute configuration of the sulconazole enantiomers, which describes the spatial arrangement of the atoms, has been determined using techniques like electronic circular dichroism (ECD) spectroscopy combined with computational calculations. rsc.org Research has established the elution order of the enantiomers in certain chromatographic systems, with S-(+)-sulconazole eluting before R-(−)-sulconazole. rsc.org

Physico-chemical Basis of this compound Enantiopurity

The enantiopurity of a sample of this compound refers to the degree to which it is free from its (S)-enantiomer. Achieving high enantiopurity is crucial in pharmaceutical applications, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.govslideshare.net The production of enantiomerically pure compounds is a significant focus in the pharmaceutical industry to maximize therapeutic effects and minimize potential adverse reactions. cnr.it

The separation of sulconazole enantiomers to obtain pure this compound relies on chiral recognition, where a chiral environment is created to interact differently with each enantiomer. nih.gov This is often achieved through chiral chromatography, a powerful technique for separating enantiomers. cnr.it Various methods have been developed for the enantioseparation of sulconazole, including high-performance liquid chromatography (HPLC) and capillary electrokinetic chromatography (CEKC). encyclopedia.pubnih.gov

These methods often employ chiral stationary phases (CSPs) or chiral selectors in the mobile phase. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent recognition capabilities for sulconazole enantiomers. nih.govukm.my The differential interaction between the enantiomers and the chiral selector, based on factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance, forms the basis for their separation and the attainment of enantiomerically pure this compound.

Impact of Chirality on Biochemical Recognition and Interactions

The chirality of sulconazole plays a pivotal role in its interaction with biological systems, which are themselves inherently chiral environments composed of enantiomerically pure molecules like amino acids and sugars. libretexts.orgnih.gov This stereoselectivity can lead to significant differences in the pharmacokinetic and pharmacodynamic properties of the (R) and (S) enantiomers. encyclopedia.pub

While the precise mechanism of action for sulconazole is not fully established, it is believed to function similarly to other imidazole (B134444) derivatives by inhibiting the fungal enzyme cytochrome P-450 sterol C-14 alpha-demethylation. nih.gov This inhibition disrupts the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The binding affinity of each enantiomer to this enzyme's active site can differ due to their distinct three-dimensional structures. The concept of a "three-point interaction" model is often cited to explain how a chiral molecule fits into a chiral receptor site, where one enantiomer may bind more effectively than the other. nih.gov

Studies on the stereoselective pharmacokinetics of sulconazole have revealed significant differences between the enantiomers. For example, in one study, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of S-(+)-sulconazole were found to be substantially higher than those of the R-(−)-isomer after administration of the racemic mixture. rsc.org Conversely, the clearance of R-(−)-sulconazole was higher than its enantiomer. rsc.org These differences highlight the distinct ways in which the body absorbs, distributes, metabolizes, and excretes each enantiomer.

Enantiomeric Ratios and Their Determination in Research Materials

The accurate determination of the enantiomeric ratio, which specifies the proportion of each enantiomer in a sample, is essential for quality control and research purposes. thieme-connect.de The enantiomeric excess (ee) is a related term that quantifies the purity of a chiral sample. libretexts.org

Several analytical techniques are employed to determine the enantiomeric ratio of sulconazole. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used and effective method. cnr.itnih.govgoogle.com Different types of chiral columns, such as those based on cellulose derivatives, have been successfully used to resolve the enantiomers of sulconazole. nih.gov

Capillary electrokinetic chromatography (CEKC) is another powerful technique for the enantiomeric determination of sulconazole. encyclopedia.pub Methods have been developed using dual chiral systems, such as a combination of hydroxypropyl-β-cyclodextrin and a chiral ionic liquid, to achieve high-resolution separation of the enantiomers in pharmaceutical formulations. encyclopedia.pubnih.gov

More advanced methods, such as chiral HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS), offer high sensitivity and selectivity for the enantioselective analysis of sulconazole in complex biological matrices like plasma and tissues. rsc.org These methods are crucial for conducting detailed stereoselective pharmacokinetic and tissue distribution studies. rsc.orgresearchgate.net

Below is a table summarizing some of the analytical methods used for the determination of sulconazole enantiomers:

Analytical TechniqueChiral Selector/Stationary PhaseKey FindingsReference(s)
HPLC Cellulose derivative columns (Chiralcel OD, OJ, OB, OK, OC, OF)Achieved separation factors (α) ranging from 1.07 to 2.50 and resolution factors (Rs) from 0.17 to 3.90. nih.gov
CEKC Hydroxypropyl-β-cyclodextrin and tetrabutylammonium-L-lysineHigh enantiomeric resolution (2.4 for sulconazole) was achieved. encyclopedia.pubnih.gov
HPLC-ESI-MS/MS CHIRALPAK IC columnEnabled sensitive and rapid enantioselective analysis in rat plasma and tissues, revealing significant pharmacokinetic differences between enantiomers. rsc.org

Advanced Synthetic Methodologies for R Sulconazole

Enantioselective Synthesis Strategies for (R)-Sulconazole

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, given that different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. For this compound, several advanced synthetic methodologies have been explored to achieve high enantiomeric purity. These strategies can be broadly categorized into direct asymmetric synthesis, where the desired chirality is introduced during the reaction, and resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. thieme-connect.com For the synthesis of chiral sulfones and related structures like this compound, various catalytic systems have been investigated.

One notable approach involves the enantioselective addition of thioacetic acid to nitroalkenes, catalyzed by a chiral thiourea (B124793) catalyst, such as a Takemoto-type catalyst. acs.org This methodology has been reported to produce this compound in a 74% yield with a high enantiomeric ratio of 98:2. acs.org The mechanism relies on the catalyst's ability to create a chiral environment around the reactants, directing the nucleophilic attack of the sulfur compound to one face of the nitroalkene, thereby establishing the stereocenter with high selectivity. N-Sulfinyl urea (B33335) catalysis has also been identified as a viable strategy for the enantio- and diastereoselective addition of thioacetic acid to nitroalkenes, a key transformation applicable to the synthesis of sulconazole (B1214277). acs.org

While direct catalytic asymmetric synthesis of this compound is an area of ongoing research, methodologies developed for other advanced triazole antifungal agents provide valuable insights. For instance, the synthesis of efinaconazole (B1671126) has been achieved through a catalytic asymmetric cyanosilylation of a ketone, a key step in constructing the required tetrasubstituted stereogenic center. researchgate.netnih.gov Similarly, the asymmetric synthesis of the antituberculosis drug R207910 involved a novel catalytic enantioselective proton migration. wikipedia.org These examples of using chiral metal complexes and organocatalysts to control stereochemistry highlight the potential for developing a direct and efficient catalytic synthesis for this compound. researchgate.netwikipedia.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical yet powerful strategy where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgorganic-chemistry.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. acs.orgorganic-chemistry.org

For the synthesis of chiral sulfinyl compounds like this compound, this approach is well-established. acs.org A common method involves the reaction of a prochiral sulfinyl precursor with a chiral alcohol to form diastereomeric sulfinates. acs.org Chiral alcohols such as (-)-menthol and diacetone-d-glucose (B1670380) are frequently used for this purpose. acs.org The resulting diastereomers possess different physical properties and can be separated by chromatography or crystallization. Subsequent nucleophilic displacement of the chiral auxiliary with an appropriate organometallic reagent yields the enantiomerically enriched sulfoxide (B87167). acs.org

Another powerful class of auxiliaries are chiral sulfinamides, with tert-butanesulfinamide (TBSA) being a prominent example. ardena.com These auxiliaries can be used to synthesize a wide array of chiral amines and other compounds with high stereoselectivity. ardena.com The synthesis of chiral sulfinates can also be achieved through the reaction of sulfites with organometallic reagents in the presence of chiral amines, such as Cinchona alkaloids. acs.org Although specific large-scale applications of these methods for this compound are not extensively documented in public literature, these established principles in chiral sulfinyl chemistry represent a viable and robust pathway for its enantioselective synthesis. acs.orgsigmaaldrich.com

Resolution Techniques for Racemic Sulconazole

Resolution is the process of separating a racemic mixture into its individual enantiomers. google.com Since enantiomers have identical physical properties, this is achieved by converting them into diastereomers, which have different physical properties and can therefore be separated. google.com For sulconazole, both chromatographic and crystallization-based resolution methods are effective.

Chromatographic techniques using a chiral stationary phase (CSP) are widely employed for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) have all been successfully applied to resolve racemic sulconazole.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust method for separating sulconazole enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have proven effective. mdpi.comwikipedia.org Studies have compared various columns, such as Chiralcel OD, OJ, OB, and Chiralpak AD, AS, AR, under normal-phase conditions. wikipedia.orglibretexts.org The mobile phase typically consists of a mixture like hexane, 2-propanol, and an amine modifier such as diethylamine. libretexts.org A reversed-phase HPLC-MS/MS method has also been developed using a CHIRALPAK IC column with an acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) mobile phase, which successfully identified the elution order, with S-(+)-sulconazole eluting first. acs.org

Table 1: Chiral HPLC Methods for Sulconazole Enantioseparation

Chiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Chiralpak AD, AS, AR (amylose-based)hexane-2-propanol-diethylamine (400:99:1 v/v)1.04 - 1.630.32 - 5.68
Chiralcel OD, OJ, OB, OK, OC, OF (cellulose-based)hexane–2-propanol–diethylamine (425:74:1 v/v/v)1.07 - 2.500.17 - 3.90 wikipedia.orglibretexts.org
CHIRALPAK ICacetonitrile/5 mM CH₃COONH₄ (90:10 v/v)-- acs.org

Supercritical Fluid Chromatography (SFC): SFC is considered a "greener" alternative to HPLC, offering high efficiency and shorter analysis times. bioduro.com The enantioseparation of sulconazole has been thoroughly investigated using SFC with various polysaccharide-based chiral columns. ardena.combioduro.com The best results, in terms of resolution and speed, were achieved with a Lux® Cellulose-2 column using isopropanol (B130326) as an organic modifier in supercritical carbon dioxide. acs.orgardena.combioduro.com The Chiralpak AD column has also been used successfully, achieving resolutions greater than two in under 10 minutes with methanol (B129727) as the modifier. ncats.io

Table 2: Chiral SFC Methods for Sulconazole Enantioseparation

Chiral Stationary Phase (CSP)Organic ModifierKey ConditionsReference
Lux® Cellulose-2Isopropanol35 °C, 150 bar, 2 mL/min acs.orgardena.combioduro.com
Chiralpak AD (amylose-based)MethanolAnalysis time < 10 min, Rs > 2 ncats.io

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, characterized by high efficiency and low consumption of reagents. asm.org The enantioseparation of sulconazole and other imidazole (B134444) derivatives has been achieved by using cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE). asm.org A chemometric approach was used to optimize the separation of a mixture including sulconazole, with key factors being BGE pH, acetonitrile concentration, β-CD concentration, and temperature. asm.org

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomers of compounds containing acidic or basic functional groups. mdpi.comunimi.it Since sulconazole possesses a basic imidazole ring, it can be reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. asm.org

The general procedure involves dissolving the racemic sulconazole base and a single enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid, (1R)-(-)-10-camphorsulfonic acid) in a suitable solvent. ncats.ioasm.org The resulting diastereomeric salts, this compound-(R)-Acid and (S)-Sulconazole-(R)-Acid, have different solubilities and other physical properties. google.commdpi.com This difference allows for the selective crystallization of one diastereomer from the solution, which can then be isolated by filtration. Finally, treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure this compound. asm.org The selection of the appropriate chiral acid and solvent system is critical for achieving efficient separation and is often determined through systematic screening. unimi.it

Biocatalytic Synthesis Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. For the synthesis of chiral azole antifungals, biocatalytic methods, particularly kinetic resolutions, have shown significant promise.

Lipases are a class of enzymes that have been successfully used to resolve racemic precursors of azole drugs. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used to catalyze the enantioselective ring-opening of a racemic epoxide intermediate with various amines in the synthesis of fluconazole (B54011) analogues. This kinetic resolution preferentially consumes one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess. A similar strategy, involving the lipase-mediated hydrolytic kinetic resolution of a racemic halohydrin acetate, has been applied to the synthesis of luliconazole.

These established chemoenzymatic strategies are directly applicable to the synthesis of this compound. A plausible pathway would involve the kinetic resolution of a racemic sulconazole precursor, such as a key epoxide or alcohol intermediate, using a suitable lipase. This would selectively produce the (R)-enantiomer or allow for the isolation of the unreacted (R)-precursor, which can then be converted to the final product. Additionally, other enzymes like cytochrome P450 monooxygenases have been used for the asymmetric sulfoxidation of thioethers, representing another potential biocatalytic route to chiral sulfoxides like this compound. acs.org

Novel Precursors and Intermediate Derivatization in this compound Synthesis

The asymmetric synthesis of this compound hinges on the effective creation of a chiral sulfoxide center. Modern strategies have moved beyond classical resolution of racemates towards more elegant and efficient catalytic asymmetric methods. The primary approach involves the enantioselective oxidation of a prochiral sulfide (B99878) precursor.

Key to these advanced syntheses is the development of novel catalyst systems and the strategic use of chiral intermediates. Vanadium and titanium-based catalysts, in conjunction with chiral Schiff base ligands, are commonly employed for the asymmetric oxidation of sulfides. acs.org For instance, the oxidation of a sulfide precursor using a vanadium catalyst derived from VO(acac)₂ and a chiral ligand can afford the desired sulfoxide with high enantiomeric excess (ee). acs.org The mechanism of this transformation has been studied to understand and limit competing non-selective oxidation pathways, thereby improving enantioselectivity. acs.org

Another advanced route involves the use of chiral sulfinates as key intermediates. acs.org These compounds, which are esters of sulfinic acid, can be prepared with a chiral auxiliary. Diastereomers are then separated, and subsequent reaction with an appropriate organometallic reagent displaces the chiral auxiliary to form the target sulfoxide with high enantiopurity. acs.org

The synthesis of the necessary precursors, such as the sulfide that undergoes oxidation, has also been optimized. These precursors are typically assembled through multi-step sequences. For example, the core structure can be built by reacting a substituted imidazole with a derivatized chloro- or bromo-compound, followed by attachment of the sulfur-containing moiety. Parallels can be drawn from the synthesis of other complex azole antifungals, where key intermediates like chiral epoxides are constructed enantioselectively and serve as building blocks for the rest of the molecule. acs.org For example, the synthesis of a key epoxide intermediate for the antifungal agent Efinaconazole was achieved through an asymmetric reaction, highlighting the focus on creating chiral centers early in the synthetic sequence. acs.org

Synthetic StrategyKey Precursor/IntermediateMethod of Chiral InductionTypical Reagents
Asymmetric Oxidation Prochiral SulfideChiral Metal CatalystVO(acac)₂ + Chiral Schiff Base, H₂O₂
Chiral Auxiliary Chiral Sulfinate EsterDiastereomeric SeparationChiral Alcohol, Sulfenyl Chloride
Chiral Building Block Chiral EpoxideAsymmetric EpoxidationSharpless Epoxidation Reagents

This table provides a summary of advanced synthetic strategies applicable to the synthesis of chiral sulfoxides like this compound.

Yield Optimization and Scalability Considerations for Chiral Production

Transitioning a chiral synthesis from a laboratory scale to industrial production presents significant challenges in terms of yield, cost, and efficiency. Yield optimization for this compound synthesis focuses on maximizing the conversion of the starting material to the desired enantiomer while minimizing side products and racemization.

In catalytic asymmetric oxidation, the yield is highly dependent on the catalyst's efficiency, substrate concentration, and reaction conditions. Over-oxidation of the desired sulfoxide to the corresponding achiral sulfone is a common side reaction that reduces the yield and complicates purification. researchgate.net A study on the oxidation of sulconazole nitrate (B79036) reported the isolation of the sulfoxide degradation product in a 93% yield after a scaled-up reaction, indicating that high-yield oxidation is achievable under optimized conditions. nih.gov Another synthesis reported a yield of 88%.

Table of Reaction Parameters and Their Impact on Yield and Enantioselectivity:

Parameter Effect on Yield Effect on Enantioselectivity (ee) Considerations for Scalability
Catalyst Loading Increasing loading can improve reaction rate and yield, but also cost. Can influence ee; optimal loading must be determined. High catalyst cost necessitates low loading and high turnover numbers.
Temperature Lower temperatures often improve enantioselectivity but may decrease reaction rate. Generally, lower temperatures lead to higher ee. Requires robust cooling systems and energy input for large reactors.
Solvent Solvent choice can dramatically affect catalyst solubility, activity, and ee. acs.org A key parameter for optimization. Practical solvents (e.g., acetone) are preferred for cost and safety. acs.org

| Oxidant | Choice and rate of addition are critical to prevent over-oxidation. | Can influence selectivity. | Inexpensive and safe oxidants like H₂O₂ are preferred. acs.org |

Scalability requires moving beyond traditional batch processing. Continuous flow chemistry offers several advantages for chiral synthesis, including enhanced heat and mass transfer, improved safety, and the potential for higher throughput. acs.org The use of immobilized catalysts in flow reactors can also simplify product purification and allow for catalyst recycling, which is crucial for expensive chiral transition-metal catalysts. Furthermore, purification methods must be scalable; while chiral HPLC is effective for analysis and small-scale separation, it is often impractical for large-scale production. Crystallization-induced dynamic resolution or selective precipitation of the desired enantiomer are more viable industrial-scale purification techniques.

Process Analytical Technology (PAT) in Chiral Synthesis Quality Control

Process Analytical Technology (PAT), as defined by the FDA, is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality attributes (CQAs) of raw and in-process materials. core.ac.ukmt.com In the chiral synthesis of this compound, PAT is essential for ensuring the final product meets stringent quality standards, particularly regarding enantiomeric purity.

The primary goal of PAT in this context is the real-time or near-real-time monitoring of Critical Process Parameters (CPPs) that affect the critical quality attribute of enantiomeric excess (e.e.). mt.com This allows for immediate adjustments to be made during the process, preventing batch failures and ensuring consistent quality.

A variety of analytical tools are employed within a PAT framework:

Spectroscopic Tools: In-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. pharmoutsourcing.com This provides valuable kinetic data and helps determine the reaction endpoint, preventing the formation of byproducts from over-processing. pharmoutsourcing.com For example, FTIR could track the disappearance of the sulfide starting material and the appearance of the sulfoxide product.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the definitive method for determining enantiomeric purity. cnr.itukm.my Within a PAT system, automated sampling systems can withdraw aliquots from the reactor for at-line analysis by a dedicated HPLC instrument. mt.com This provides frequent updates on the enantiomeric excess throughout the reaction, enabling precise control over the chiral induction step. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time, making this approach more amenable to in-process control. nih.gov

Table of PAT Tools for Chiral Synthesis Quality Control:

PAT Tool Measurement Type Application in this compound Synthesis Key Advantage
In-situ FTIR/Raman On-line/In-line Monitors reactant consumption, product formation, and intermediate concentrations. Provides real-time kinetic understanding and endpoint determination. pharmoutsourcing.com
Automated HPLC with CSP At-line/On-line Quantifies enantiomeric excess (e.e.) of the chiral sulfoxide. Direct and accurate measurement of the most critical quality attribute. cnr.itukm.my

| Particle Size Analyzers | On-line | Monitors crystallization processes for purification. | Ensures consistent particle size distribution for downstream processing. mt.com |

By integrating these advanced analytical tools, the PAT framework facilitates a deeper understanding of the chiral synthesis process. This data-rich approach not only enhances quality control but also accelerates process development and scale-up, leading to a more robust and efficient manufacturing process for this compound. americanpharmaceuticalreview.com

Molecular Mechanism of Action of R Sulconazole

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

The principal molecular target for (R)-Sulconazole and other azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. nih.govmdpi.comwikipedia.org This enzyme is essential for the biosynthesis of ergosterol (B1671047), the primary sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells. nih.govmdpi.com By inhibiting CYP51, this compound effectively blocks a crucial step in the production of this vital membrane component. nih.govnih.gov

The inhibitory action of azole antifungals like this compound is predicated on their direct interaction with the active site of the CYP51 enzyme. nih.gov The mechanism involves the heterocyclic imidazole (B134444) ring of the sulconazole (B1214277) molecule. drugbank.com The nucleophilic nitrogen atom (N-3) of the imidazole ring forms a tight, yet reversible, coordination bond with the ferric (Fe³⁺) ion of the heme prosthetic group located within the enzyme's active site. nih.govasm.orgresearchgate.net

This binding event effectively occupies the active site, sterically hindering the access of the natural substrate, lanosterol. nih.govnih.gov The strength and specificity of the inhibition are further enhanced by interactions between the non-coordinating portions of the this compound molecule and the amino acid residues lining the active site cavity. nih.govnih.gov Hydrophobic interactions are a dominant driving force for the stable binding of azole inhibitors within a hydrophobic cavity of the enzyme. nih.gov This dual-interaction model—coordination with the heme iron and engagement with the surrounding polypeptide structure—ensures potent and selective inhibition of the fungal enzyme. nih.govasm.org

The binding of an inhibitor to the CYP51 active site can induce significant conformational changes in the enzyme's structure. researchgate.net While specific crystallographic data for this compound is not extensively detailed in the provided literature, studies on other azoles reveal that inhibitor binding can affect the flexibility and conformation of key structural loops, such as the F-G loop. nih.gov These structural alterations can impact the characteristics of the substrate access and product egress tunnels of the enzyme. nih.gov The induced conformational shift upon inhibitor binding stabilizes the enzyme-inhibitor complex and is a critical aspect of the inhibitory mechanism, potentially contributing to the high affinity observed with many azole drugs. nih.govresearchgate.net

The interaction between CYP51 and its ligands (substrates or inhibitors) can be monitored and characterized using UV-visible difference spectroscopy. This technique measures changes in the absorbance spectrum of the heme iron upon ligand binding.

Substrate Binding: When the natural substrate, such as lanosterol or eburicol, binds to the enzyme's active site, it typically induces a Type I spectral shift. nih.govnih.gov This is characterized by an absorbance peak around 390 nm and a trough near 420 nm, reflecting a shift in the heme iron's spin state from low-spin to high-spin. nih.gov

Inhibitor Binding: In contrast, the binding of an azole inhibitor like this compound, which coordinates directly with the heme iron, results in a Type II difference spectrum. nih.govresearchgate.net This is characterized by a peak in the range of 425-430 nm and a trough around 390-410 nm. nih.gov This spectral response is a hallmark of the formation of the enzyme-inhibitor complex and is used to determine the binding affinity, or dissociation constant (Kd), of the inhibitor. nih.govmdpi.comnih.gov

Interaction Type Spectral Shift Typical Peak (nm) Typical Trough (nm) Heme Iron Spin State Change
Enzyme-SubstrateType I~390~420Low-spin to High-spin
Enzyme-Inhibitor (Azole)Type II~425-430~390-410Confirms direct heme coordination

Perturbation of Ergosterol Biosynthesis Pathway

The inhibition of CYP51 by this compound creates a critical bottleneck in the ergosterol biosynthesis pathway, leading to a profound disruption of fungal cell physiology. nih.govnih.gov This perturbation manifests in two primary ways: the accumulation of toxic precursor molecules and the depletion of the essential final product, ergosterol. nih.govnih.gov

With the 14α-demethylation step blocked, the fungal cell is unable to process lanosterol and other 14α-methylated sterol precursors. nih.govfrontiersin.org This leads to their significant accumulation within the cell. nih.govnih.gov The buildup of these sterols, particularly toxic intermediates like 14α-methyl-3,6-diols, is highly detrimental. nih.govnih.gov These abnormal sterols become incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids (B1166683), leading to alterations in membrane structure and function. nih.govcardiff.ac.uk This accumulation is a key fungistatic, and in some cases fungicidal, effect of azole antifungals. nih.gov

Ergosterol is an indispensable component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. drugbank.comnih.govmdpi.com The depletion of ergosterol resulting from CYP51 inhibition has severe consequences for the fungal cell. nih.govnih.gov

The altered sterol composition leads to an increase in membrane permeability and a loss of structural integrity. drugbank.comnih.gov This can impair nutrient transport and disrupt the electrochemical gradients necessary for cellular function. Furthermore, the activity of critical membrane-associated enzymes, such as those involved in nutrient uptake and cell wall synthesis, is reduced. nih.gov Ultimately, the combination of ergosterol depletion and the accumulation of toxic sterols inhibits fungal growth and replication. nih.govnih.gov

Compound Role in Pathway Effect of CYP51 Inhibition
LanosterolPrecursorAccumulates
EburicolPrecursorAccumulates
14α-methyl-3,6-diolToxic IntermediateAccumulates
ErgosterolFinal ProductDepletes

Interactions with Fungal Membrane Integrity at a Molecular Level

The fungal cell membrane, a critical barrier for maintaining cellular homeostasis, is the principal target of this compound. Its action is primarily centered on the inhibition of ergosterol biosynthesis, a key component of these membranes.

This compound, like other imidazole derivatives, fundamentally alters the physical properties of the fungal membrane by depleting ergosterol. nih.govdrugbank.com Ergosterol is the fungal equivalent of cholesterol in mammalian cells, playing a vital role in maintaining membrane structural integrity and fluidity. patsnap.com The primary mechanism involves the inhibition of the enzyme lanosterol 14-alpha demethylase, a cytochrome P-450-dependent enzyme. nih.govdrugbank.com This enzyme is crucial for the conversion of lanosterol to ergosterol. patsnap.com

Inhibition of this enzyme leads to a depletion of ergosterol and a concurrent accumulation of toxic sterol intermediates, such as 14α-methylated sterols, within the fungal cell membrane. patsnap.com This altered sterol composition has profound biophysical consequences:

Increased Permeability: The absence of ergosterol and the insertion of aberrant sterols disrupt the normal packing of phospholipids in the membrane bilayer. patsnap.com This disruption compromises the membrane's barrier function, leading to a significant increase in cellular permeability. nih.govdrugbank.com The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions and small molecules, which is detrimental to the cell. patsnap.com

Altered Fluidity: Ergosterol is a key regulator of membrane fluidity. mdpi.com Its depletion and the accumulation of precursor sterols alter the physical state of the membrane, affecting its flexibility and the lateral mobility of embedded proteins. This change in fluidity can impair various cellular functions that are dependent on the dynamic nature of the membrane.

The table below summarizes the key effects of this compound on the fungal membrane's physical properties.

Membrane PropertyEffect of this compoundMolecular Consequence
Permeability IncreasedLeakage of essential cellular contents patsnap.com
Fluidity AlteredImpaired function of membrane-associated processes mdpi.com
Structural Integrity CompromisedDisruption of membrane architecture, leading to instability patsnap.com

The primary molecular target of this compound is the membrane-bound enzyme, lanosterol 14-alpha demethylase (CYP51). patsnap.comebsco.com This enzyme is a member of the cytochrome P450 superfamily and is essential for the ergosterol biosynthesis pathway in fungi. nih.govacs.org By binding to the heme iron atom in the active site of this enzyme, sulconazole competitively inhibits its function, preventing the demethylation of lanosterol. asm.org

The disruption of this single enzyme has a cascading effect on other membrane-dependent functions. The altered lipid environment resulting from ergosterol depletion can indirectly affect the function of other integral membrane proteins, such as transporters and signaling receptors, which require a specific lipid environment for optimal activity. nih.gov While direct inhibition of other membrane-bound enzymes is not the primary mechanism, the profound changes in membrane composition and fluidity can lead to a general disruption of their functionality.

Enzyme TargetClassRole in FungusEffect of this compound
Lanosterol 14-alpha demethylase Cytochrome P450 (CYP51)Ergosterol BiosynthesisDirect, competitive inhibition nih.govpatsnap.com
Other Membrane-Bound Enzymes Various (e.g., transporters)Nutrient uptake, ion transportIndirect impairment due to altered membrane environment nih.gov

Potential Non-Ergosterol Related Molecular Targets

Recent research has uncovered that this compound may possess molecular actions that extend beyond the inhibition of ergosterol synthesis. These non-canonical targets have been identified in specific in vitro models, suggesting a broader biological activity for the compound.

In studies using various cell lines, including Jurkat T cells and breast cancer cells, sulconazole has been shown to modulate key signaling pathways involved in cellular activation and proliferation. nih.gov Specifically, this compound was found to repress Nuclear Factor-kappa B (NF-κB) signaling and interfere with calcium mobilization. nih.govnih.gov

Effects on NF-κB Signaling: In activated Jurkat T cells, sulconazole significantly reduced the phosphorylation and activation of NF-κB. nih.gov Further studies in breast cancer models demonstrated that sulconazole could reduce the levels of nuclear NF-κB and subsequently inhibit the NF-κB/IL-8 signaling axis, which is implicated in cancer stem cell formation. nih.gov

Effects on Calcium Activity: Sulconazole has been observed to block calcium mobilization. nih.gov In breast cancer cells, it inhibited the influx of Ca²⁺ that was induced by thapsigargin, suggesting an effect on store-operated calcium entry (SOCE). nih.gov This disruption of calcium signaling can affect numerous downstream cellular processes. nih.govnih.gov

These findings suggest that this compound's molecular activity is not limited to its antifungal role and can impact fundamental signaling pathways in other cell types, as demonstrated in these specific in vitro contexts. nih.govnih.gov

The table below summarizes the observed effects of this compound on these non-ergosterol targets in the specified experimental models.

Molecular TargetIn Vitro ModelObserved EffectReference
NF-κB Signaling Jurkat T cells, Breast Cancer CellsReduced phosphorylation and nuclear levels of NF-κB nih.govnih.gov nih.govnih.gov
Calcium Activity Jurkat T cells, Breast Cancer CellsRepression of calcium mobilization and influx nih.gov nih.gov

Pharmacodynamics at the Cellular and Subcellular Level Non Clinical

Concentration-Dependent Fungistatic and Fungicidal Effects (in vitro)

The antifungal activity of sulconazole (B1214277), as a racemic mixture, has been characterized as both fungistatic and fungicidal, with the effect being dependent on the concentration of the drug and the specific fungal pathogen. nih.govdrugbank.com In vitro studies have demonstrated that sulconazole exhibits a broad spectrum of activity against various dermatophytes and yeasts. nih.gov

At lower concentrations, sulconazole typically exhibits fungistatic activity, meaning it inhibits the growth and replication of fungal cells. This is primarily achieved by disrupting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govdrugbank.com As the concentration of sulconazole increases, it can exert a fungicidal effect, leading to the death of the fungal cells. nih.gov This concentration-dependent transition from fungistatic to fungicidal activity is a key characteristic of many azole antifungals.

Time-Kill Kinetics of (R)-Sulconazole against Fungal Pathogens (in vitro)

Time-kill kinetic studies are crucial for understanding the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its killing activity over time. For azole antifungals, these studies often reveal a concentration-dependent and time-dependent killing pattern.

Specific time-kill kinetic data for this compound is not currently available in published literature. However, general patterns observed for other azoles can provide a framework for understanding its likely behavior. For example, time-kill assays with other antifungal agents against dermatophytes like Trichophyton rubrum have demonstrated that fungicidal activity, defined as a ≥3-log10 reduction in colony-forming units per milliliter (CFU/mL), is often achieved at concentrations several-fold higher than the MIC and over a period of 24 to 48 hours. nih.gov

It is anticipated that this compound would exhibit similar time- and concentration-dependent fungicidal activity against susceptible fungal isolates. Further research is necessary to delineate the precise time-kill curves for this compound against key fungal pathogens.

Impact on Fungal Cell Wall and Cytoskeletal Elements (in vitro)

The primary target of azole antifungals is the fungal cell membrane. However, the disruption of ergosterol biosynthesis has cascading effects on other cellular structures, including the cell wall and cytoskeletal elements.

The fungal cytoskeleton, composed of actin and tubulin filaments, is essential for maintaining cell shape, polarity, and intracellular transport. The integrity of the cell membrane is crucial for the proper anchoring and function of cytoskeletal components. Disruption of the membrane by azole antifungals can indirectly lead to disorganization of the cytoskeleton, further contributing to the inhibition of fungal growth and replication.

Modulation of Fungal Gene Expression Related to Cellular Homeostasis

Fungal cells respond to the stress induced by antifungal agents by altering their gene expression profiles. This is a key mechanism for adaptation and the development of resistance. Exposure to azole antifungals typically leads to the upregulation of genes involved in the ergosterol biosynthesis pathway, as the cell attempts to compensate for the inhibition of key enzymes. oup.comnih.gov

Specifically, the gene ERG11, which encodes the target enzyme lanosterol (B1674476) 14-alpha-demethylase, is often overexpressed in response to azole treatment. nih.gov Additionally, genes involved in stress response pathways and drug efflux pumps may also be upregulated, contributing to reduced susceptibility. nih.gov

While specific gene expression profiling studies for this compound have not been reported, it is highly probable that it would induce a transcriptional response similar to other azoles. Such studies would be valuable in understanding the adaptive mechanisms of fungi to this compound and in identifying potential markers of resistance.

Enzyme Inhibition Kinetics on Isolated Fungal Enzymes

The primary molecular target of sulconazole and other imidazole (B134444) antifungals is the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51). drugbank.com This enzyme is crucial for the conversion of lanosterol to ergosterol.

Affinity and Potency Studies (e.g., Ki, IC50 values)

The potency of an enzyme inhibitor is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). wikipedia.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value is a more fundamental measure of the binding affinity of the inhibitor for the enzyme.

Specific Ki and IC50 values for the (R)-enantiomer of sulconazole against isolated fungal lanosterol 14-alpha-demethylase are not available in the public literature. Determining these values would be essential for a precise quantitative assessment of its inhibitory activity and for comparing its potency with other antifungal agents.

Comparative Studies with Other Chiral Azoles

Many azole antifungals are chiral molecules, and their enantiomers can exhibit different biological activities. For example, studies on the stereoisomers of itraconazole (B105839) have shown significant differences in their antifungal potency. nih.gov Similarly, the enantiomers of other azoles have been shown to have differential inhibitory effects on the target enzyme, CYP51. nih.gov

A comparative study on the chiral resolution of sulconazole has been performed, but this did not include an evaluation of the differential antifungal activity of the enantiomers. researchgate.net To fully understand the structure-activity relationship of sulconazole, it is imperative that the individual (R)- and (S)-enantiomers are isolated and their pharmacodynamic properties, including their enzyme inhibition kinetics, are characterized and compared. This would provide valuable insights into the stereospecific interactions between the drug and its target enzyme.

Investigation of Antimicrobial Properties beyond Fungi (e.g., against specific Staphylococcus species in vitro)

In vitro studies have demonstrated that sulconazole possesses bacteriostatic activity against several Staphylococcus species. nih.govdrugbank.com The mechanism of this antibacterial action is thought to be similar to its antifungal mechanism, which involves the inhibition of the synthesis of essential components of the cell membrane. drugbank.com

Research has indicated that sulconazole can inhibit the growth of various staphylococcal species with minimum inhibitory concentrations (MICs) generally observed to be below 12.5 mg/L. nih.govdrugbank.com This level of activity positions sulconazole as a compound with potential antibacterial efficacy, particularly in the context of topical applications where high local concentrations can be achieved.

The following table summarizes the in vitro antibacterial activity of sulconazole against select Staphylococcus species based on available data for the racemic mixture.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (mg/L)Reference
Various Staphylococcus species< 12.5 nih.govdrugbank.com

Detailed Research Findings:

The antibacterial properties of the broader class of imidazole antifungals, to which sulconazole belongs, have been acknowledged in several studies. nih.gov This antibacterial activity is particularly relevant in the context of polymicrobial skin infections where both fungal and bacterial pathogens may be present. The ability of a single agent to address both types of microorganisms can be therapeutically advantageous.

While specific MIC values for a range of Staphylococcus species are not extensively detailed in the cited literature for sulconazole, the consistent reporting of MICs under 12.5 mg/L suggests a moderate level of intrinsic antibacterial activity. nih.govdrugbank.com Further research would be necessary to delineate the specific activity of the (R)-enantiomer of sulconazole and to establish a more detailed profile of its efficacy against a wider array of clinically relevant Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Pharmacokinetics and Metabolism Studies Non Human Biological Systems

Absorption Kinetics and Mechanisms in Model Systems (e.g., in vitro cell lines, excised animal skin)

The absorption of sulconazole (B1214277) has been investigated using various model systems. In studies with excised hairless rat skin, the total absorption after 96 hours was estimated to be between 2.4% and 3.6% of the administered dose. nih.gov This low level of percutaneous absorption is a general characteristic of topical imidazole (B134444) antifungals. drugbank.com The lipophilic nature of the molecule contributes to a high affinity for the stratum corneum, where it can remain in significant quantities for more than 48 hours. nih.gov

In vitro cell line models, such as Caco-2 cells, are widely used to study intestinal drug absorption, including the interplay of passive permeability and active transport and metabolism. core.ac.uk While specific data on (R)-Sulconazole in Caco-2 cells is not detailed in the provided results, these models are instrumental in characterizing the absorption of similar compounds. core.ac.uk For instance, cell lines like JRT3 and MDA-MB 231 have been used in studies involving sulconazole to investigate its effects on cellular processes. nih.gov

An in vitro drug release study using a cellophane semipermeable membrane showed that a microemulsion gel formulation of sulconazole nitrate (B79036) released approximately 88.75% of the drug over 8 hours. turkjps.org

Distribution Profile in Animal Tissues and Organs (e.g., rat plasma and tissues)

Following cutaneous application in hairless rats, the concentration of sulconazole and its metabolites is highest in the skin layers, particularly the stratum corneum. nih.gov The concentrations in other tissues are inversely proportional to the distance from the application site, with virtually no detectable levels in the circulating blood. nih.gov This suggests a localized distribution with minimal systemic exposure after topical administration. nih.gov

A stereoselective study in Sprague-Dawley rats following transdermal administration of racemic sulconazole revealed significant differences in the distribution of its enantiomers. rsc.org The heart, liver, and kidneys were identified as the primary distribution organs. rsc.org Interestingly, different tissues exhibited opposite enantioselective tendencies. rsc.org For instance, the concentration of R-(−)-sulconazole was found to be 1.6–2.0 times higher in the liver, 1.3–1.5 times higher in the spleen, and 1.6–3.2 times higher in the kidney compared to the S-(+)-isomer. rsc.org In contrast, the S-(+)-sulconazole showed higher maximum concentration (Cmax) and area under the curve (AUC) values in plasma. rsc.org After 48 hours, the concentrations of both enantiomers in all tissues decreased to low levels, indicating relatively rapid metabolism. rsc.org

Whole-body autoradiography studies in mice with other azole antifungals, like fluconazole (B54011), have shown even distribution throughout various tissues. nih.gov

Interactive Table: Enantioselective Distribution of Sulconazole in Rat Tissues

TissueHigher Enantiomer ConcentrationFold Difference (R- vs. S+)
LiverR-(−)-sulconazole1.6–2.0
SpleenR-(−)-sulconazole1.3–1.5
KidneyR-(−)-sulconazole1.6–3.2
PlasmaS-(+)-sulconazole-

Metabolic Pathways and Metabolite Identification in Animal Models and in vitro Hepatic Microsomes

The metabolism of sulconazole, like other imidazole derivatives, is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. drugbank.comaafp.org In vitro studies using human lymphoblast and liver microsomes have been instrumental in elucidating these pathways. caymanchem.comcaymanchem.com The primary metabolic transformations involve oxidation reactions. tandfonline.commedicaljournals.se

This compound is a potent inhibitor of several CYP450 isoenzymes. caymanchem.comnih.gov Research using cDNA-expressing microsomes from human lymphoblast cells has shown high-affinity inhibition for multiple CYP enzymes. nih.gov Sulconazole demonstrates notable inhibitory activity against CYP2C19, CYP2C9, and to a lesser extent, CYP3A4. nih.gov

The inhibition constants (Ki) provide a measure of the potency of this inhibition. For sulconazole, these values indicate a strong interaction with several key metabolic enzymes. caymanchem.comnih.gov

Interactive Table: Inhibition of Human Cytochrome P450 Isoforms by Sulconazole

CYP450 IsoformInhibition Constant (Ki) (µM)
CYP2C190.008
CYP2C90.01
CYP2B60.04
CYP1A20.4
CYP2D60.4

The inhibition of these enzymes suggests a potential for drug-drug interactions if this compound were to be administered systemically with other drugs metabolized by these pathways. aafp.orgnih.gov For example, CYP2C9 is crucial for the metabolism of many drugs, including S-warfarin and various non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Similarly, CYP3A4 and CYP2C19 are involved in the metabolism of a wide range of pharmaceuticals. mdpi.comresearchgate.net

Pharmacokinetic studies in rats have demonstrated significant stereoselectivity in the metabolism of sulconazole. rsc.org After transdermal administration of the racemic mixture, the clearance of R-(−)-sulconazole was found to be 1.7 times higher than that of S-(+)-sulconazole. rsc.orgrsc.org This indicates a faster metabolism rate for the R-(−)-enantiomer. rsc.org

This difference in metabolic rate is reflected in the plasma concentrations, where the maximum concentration (Cmax) and the total exposure (AUC) of S-(+)-sulconazole were 2.0 and 31.6 times higher, respectively, than those of the R-(−)-isomer. rsc.orgrsc.org Such stereoselective metabolism is a known phenomenon for other chiral azole antifungal drugs as well. rsc.org For instance, studies with itraconazole (B105839) have shown that its metabolism by CYP3A4 is highly dependent on the stereochemistry of the molecule. psu.edu

While the major metabolic pathways for many azole antifungals are established, research continues to identify novel metabolites. mdpi.com For sulconazole, one of the identified degradation products is sulconazole sulfoxide (B87167), formed via sulfur oxidation. researchgate.net The use of advanced analytical techniques like high-resolution mass spectrometry is crucial for identifying and characterizing metabolites in in vitro systems like liver microsomes. tandfonline.comeurofinsdiscovery.com Studies on other azoles, such as fluconazole, have identified metabolites like O-glucuronidated and N-oxide forms. drugbank.com

Excretion Pathways in Animal Models (e.g., urine, feces)

In hairless rats, following cutaneous application, the absorbed portion of sulconazole is excreted almost equally in the urine and feces. nih.gov This near-equal distribution suggests significant biliary elimination. nih.gov The peak of elimination occurs between 6 and 24 hours after application, and it is largely complete within 96 hours. nih.gov

In studies on healthy human subjects with topical sulconazole, about 6.70% of the dose was recovered in the urine and 2.01% in the feces over a 7-day period. drugbank.comnih.gov The detection of radioactivity in both urine and feces at 7 days points to a possible reservoir effect in the skin. drugbank.comnih.gov For other azole antifungals like fluconazole, renal excretion of the unchanged drug is the primary route of elimination in multiple species, including rats. nih.govmsdvetmanual.com

Drug-Drug Interactions at a Molecular Level in Enzyme Systems (e.g., inhibition of P450 isoforms)

The potential for drug-drug interactions is a critical aspect of pharmacokinetic studies. For azole antifungal agents, a primary mechanism for such interactions is the inhibition of the cytochrome P450 (CYP450) superfamily of enzymes. researchgate.netnih.gov These enzymes are central to the metabolism of a vast number of drugs, and their inhibition can lead to altered pharmacokinetic profiles, potentially causing adverse effects or loss of efficacy. researchgate.netresearchgate.net Azole antifungals, including sulconazole, are known to interact with these enzyme systems. nih.govnih.gov The interaction typically occurs when the nitrogen atom in the azole ring binds to the heme iron of the cytochrome P450 enzyme, leading to inhibition of its metabolic activity. nih.gov

This compound is an enantiomer of the chiral compound sulconazole, which is used clinically as a racemic mixture (a 1:1 mixture of the (R) and (S) enantiomers). While studies specifically isolating the effects of the (R)-enantiomer on cytochrome P450 isoforms are not detailed in available literature, research conducted on racemic sulconazole provides crucial insights into its potent inhibitory profile against several key human P450 enzymes. It is important to recognize that different enantiomers of a chiral drug can exhibit stereoselective inhibition, meaning the (R) and (S) forms may have different inhibitory potencies against the same enzyme. nih.govnih.govmdpi.com

A significant in vitro study evaluated the inhibitory effect of racemic sulconazole on eight major P450 isoforms using human cDNA-expressed microsomes. researchgate.netnih.gov The research demonstrated that sulconazole is a nonselective but highly potent inhibitor of multiple P450 enzymes. researchgate.netnih.gov The study determined the inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's potency.

The findings revealed that racemic sulconazole exhibits high-affinity inhibition for a range of CYP isoforms. researchgate.netnih.gov It was found to be a particularly potent inhibitor of CYP2C19 and CYP2C9, with Ki values of 0.008 µM and 0.01 µM, respectively. researchgate.netnih.gov Strong inhibition was also observed for CYP2B6 (Ki = 0.04 µM). researchgate.netnih.gov Moderate inhibition was noted for CYP1A2 and CYP2D6, both with Ki values of 0.40 µM. researchgate.netnih.gov These findings suggest a high likelihood of clinically significant drug-drug interactions with medications that are substrates for these enzymes. nih.gov

The table below summarizes the inhibitory potency of racemic sulconazole against various human cytochrome P450 isoforms as determined by in vitro studies.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Racemic Sulconazole

CYP Isoform Probe Substrate Used Inhibition Constant (Ki)
CYP2C19 Omeprazole 5-hydroxylation 0.008 µM
CYP2C9 Diclofenac 4'-hydroxylation 0.01 µM
CYP2B6 7-Ethoxy-4-trifluoromethylcoumarin deethylation 0.04 µM
CYP1A2 Phenacetin O-deethylation 0.40 µM
CYP2D6 Dextromethorphan O-demethylation 0.40 µM
CYP2A6 Coumarin 7-hydroxylation > 10 µM
CYP2E1 Chlorzoxazone 6-hydroxylation > 10 µM
CYP3A4 Omeprazole sulfonation > 1 µM

Data sourced from Zhang et al., 2002. researchgate.netnih.gov

Advanced Analytical Characterization of R Sulconazole

Chiral Separation and Quantification Methodologies

The separation of (R)-Sulconazole from its S-enantiomer is a primary analytical challenge. Several chromatographic and electrophoretic techniques have been developed to achieve this enantioseparation, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation of sulconazole (B1214277). ukm.mycnr.it Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent chiral recognition capabilities for azole antifungal agents like sulconazole. ukm.mycnr.it

The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. For instance, studies have compared various cellulose-based columns, such as Chiralcel OD, OJ, OB, OK, OC, and OF, using a normal-phase mobile phase consisting of hexane, 2-propanol, and diethylamine. capes.gov.br The separation factor (α) and resolution factor (Rs) are key parameters used to evaluate the effectiveness of the separation. In one study, these values ranged from 1.07 to 2.50 for α and 0.17 to 3.90 for Rs, indicating varying degrees of separation depending on the specific chiral phase used. capes.gov.br The flow rate of the mobile phase also influences the resolution. capes.gov.br

Reversed-phase HPLC methods have also been successfully developed. A study on a Chiralcel OD-RH column systematically evaluated the influence of the organic modifier (type and content), buffer pH, buffer salt type and concentration, and column temperature to optimize the separation of several imidazole (B134444) antifungals, including sulconazole. rsc.org This systematic approach allows for a thorough understanding of the factors affecting chiral recognition. rsc.org

Table 1: HPLC Conditions for Chiral Separation of Sulconazole

ParameterCondition 1Condition 2
Technique Normal-Phase HPLCReversed-Phase HPLC
Chiral Stationary Phase Cellulose derivatives (e.g., Chiralcel OD, OJ) capes.gov.brCellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-RH) rsc.org
Mobile Phase Hexane-2-propanol-diethylamine (425:74:1, v/v/v) capes.gov.brOptimized based on organic modifier, buffer pH, and salt concentration rsc.org
Detection UV capes.gov.brNot specified rsc.org
Key Findings Achieved separation factors (α) of 1.07-2.50 and resolution factors (Rs) of 0.17-3.90. capes.gov.brMaximum resolution (Rs) for sulconazole was 1.13. rsc.org
Reference capes.gov.br rsc.org

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS)

For highly sensitive and selective quantification of this compound, particularly in biological matrices, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. rsc.orgresearchgate.net This technique combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes for faster and more resolute separations, with the high specificity and sensitivity of MS/MS detection. researchgate.net

A validated HPLC-ESI-MS/MS method has been developed for the enantioselective analysis of sulconazole in rat plasma and tissues. rsc.org This method utilized a CHIRALPAK IC column and a mobile phase of acetonitrile (B52724)/5 mM aqueous CH₃COONH₄ (90:10, v/v). rsc.org Detection was performed in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source, which allows for the specific detection and quantification of the target analytes even in complex mixtures. rsc.org The absolute configuration and elution order of the enantiomers were confirmed using electronic circular dichroism (ECD) spectroscopy, with S-(+)-sulconazole eluting first. rsc.org

The validation of such methods is rigorous, following guidelines from regulatory bodies like the FDA, and includes assessment of linearity, sensitivity, accuracy, precision, recovery, and stability. rsc.orgdntb.gov.ua

Table 2: UHPLC-MS/MS Method for this compound Quantification

ParameterDetails
Chromatography System UHPLC researchgate.net
Column CHIRALPAK IC rsc.org
Mobile Phase Acetonitrile/5 mM aqueous CH₃COONH₄ (90:10, v/v) rsc.org
Ionization Source Electrospray Ionization (ESI), positive mode rsc.org
Detection Mode Multiple Reaction Monitoring (MRM) rsc.org
Application Enantioselective analysis in rat plasma and tissues rsc.org
Reference rsc.org

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for chiral separations. mdpi.com The principle of enantioseparation in CE is different from HPLC, relying on the differential migration of enantiomers in an electric field, often in the presence of a chiral selector added to the background electrolyte (BGE). mdpi.com

For the enantiomeric separation of sulconazole, cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors. nih.govmdpi.com A chemometric approach has been used to optimize the separation of a mixture of imidazole derivatives, including sulconazole, by CE. nih.govmdpi.com This involved the systematic study of factors such as BGE pH, acetonitrile concentration, β-CD concentration, and temperature to maximize chiral resolution. nih.govmdpi.com

In one study, a dual chiral system consisting of hydroxypropyl-β-CD combined with an ionic liquid, tetrabutylammonium-L-lysine, was used for the enantiomeric determination of econazole (B349626) and sulconazole. mdpi.com High enantiomeric resolution values were achieved with this system. mdpi.com The use of nanoparticles in the buffer has also been shown to enhance the resolution of sulconazole enantiomers in CE. mdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. researchgate.netmdpi.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. researchgate.netmdpi.com

The enantioseparation of sulconazole has been successfully achieved using SFC with polysaccharide-based chiral columns. researchgate.netmdpi.com A study investigated four different chiral columns and the effects of temperature, as well as the type and percentage of organic modifiers like methanol (B129727), ethanol, and isopropanol (B130326). researchgate.net The Lux® Cellulose-2 column with isopropanol as the organic modifier was found to provide the best separation conditions in terms of enantioresolution and analysis time. researchgate.net The elution order of the enantiomers could also be influenced by the choice of stationary phase or organic modifier. researchgate.net

Table 3: SFC Conditions for Chiral Separation of Sulconazole

ParameterDetails
Technique Supercritical Fluid Chromatography (SFC) researchgate.netmdpi.com
Chiral Stationary Phase Lux® Cellulose-2 researchgate.net
Mobile Phase Supercritical CO₂ with isopropanol as organic modifier researchgate.net
Key Findings Achieved baseline resolution of enantiomers. The choice of CSP and organic modifier is critical for optimal separation and can influence the elution order. researchgate.net
Reference researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. mdpi.comnumberanalytics.com One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net

In the ¹H NMR spectrum of sulconazole, specific chemical shifts and coupling patterns are observed for the protons in different parts of the molecule, such as the aromatic rings, the imidazole ring, and the aliphatic chain. researchgate.net Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, with their chemical shifts being indicative of their bonding environment. researchgate.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. researchgate.net HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which helps to piece together the molecular framework. ox.ac.uk For example, HMBC data can confirm the connections between the imidazole ring, the substituted phenyl rings, and the thioether linkage in sulconazole. researchgate.netresearchgate.net While specific NMR data for the individual (R)-enantiomer is not extensively detailed in the provided search results, the spectroscopic data for the racemic compound provides the foundational structural confirmation. researchgate.net

Table 4: General NMR Data for Sulconazole Structure

NucleusKey ObservationsReference
¹H NMR Characteristic signals for aromatic, imidazole, and aliphatic protons. Chemical shifts and splitting patterns provide structural information. researchgate.net
¹³C NMR Distinct signals for each carbon atom, indicating their chemical environment (aromatic, imidazole, aliphatic, etc.). researchgate.net
HMBC Correlations between protons and carbons confirm the connectivity of the molecular skeleton. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful analytical tools for the structural elucidation of pharmaceutical compounds like sulconazole. These techniques provide detailed information about the molecular weight and fragmentation pattern of the molecule, which is essential for confirming its identity and characterizing related substances, such as degradation products.

In the analysis of sulconazole and its oxidative degradation product, sulconazole sulfoxide (B87167), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) plays a crucial role. The presence of multiple chlorine atoms in the sulconazole molecule provides a distinct isotopic pattern, which aids in the precise determination and confirmation of fragment ions based on both exact mass and isotope abundance ratios.

When subjected to MS/MS analysis, the protonated molecule [M+H]⁺ of sulconazole sulfoxide (m/z 413.0048) undergoes characteristic fragmentation. A key fragmentation pathway involves a McLafferty-type rearrangement, which is typical for alkyl sulfoxides containing a β-hydrogen atom. This specific rearrangement results in the syn-elimination of alkyl sulfenic acid via a five-membered cyclic transition state, producing a diagnostic fragment ion at m/z 239.0136. This particular fragmentation is instrumental in distinguishing the sulfoxide from other potential oxidation products like N-oxides or sulfones. nih.govijrpr.com

Another fragment ion observed in the MS/MS spectrum is at m/z 328.9717, which corresponds to the loss of imidazole from the parent molecule. nih.gov The accurate mass data for all fragment ions typically show an error of less than 5 ppm, providing strong evidence for the proposed structures. nih.gov

Table 1: Key Fragment Ions of Sulconazole Sulfoxide in MS/MS Analysis nih.govijrpr.com

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Elemental CompositionAssociated Fragmentation Pathway
413.0048 [M+H]⁺239.0136C₁₁H₉N₂Cl₂McLafferty-type rearrangement (syn-elimination of alkyl sulfenic acid)
413.0048 [M+H]⁺328.9717Not specifiedLoss of imidazole

Circular Dichroism (CD) for Chiral Confirmation

Circular dichroism (CD) spectroscopy is an essential technique for confirming the absolute configuration of chiral molecules like this compound. rsc.orgymerdigital.com Chiral molecules absorb left- and right-circularly polarized light differently, and a CD spectrum plots this difference in absorption against wavelength. ymerdigital.com For enantiomers, the CD spectra are mirror images of each other. rsc.org

In the analysis of sulconazole enantiomers, electronic circular dichroism (ECD) has been effectively used to confirm their absolute configuration. scielo.brrsc.org By comparing the experimentally measured ECD spectrum with spectra calculated using quantum chemical methods, a definitive assignment of the stereochemistry can be made. scielo.br This technique is crucial for identifying the elution order of enantiomers from a chiral chromatography column. For instance, in a study using a CHIRALPAK IC column, the ECD spectrum confirmed that the S-(+)-sulconazole enantiomer eluted before the R-(-)-sulconazole enantiomer. scielo.brrsc.org This confirmation is vital for developing stereoselective analytical methods and for understanding the distinct biological activities of each enantiomer.

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

The validation of analytical methods is a mandatory requirement to ensure that the data generated are reliable, reproducible, and suitable for their intended purpose. researchgate.netbioanalysis-zone.com For this compound, analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are validated for several key parameters, including accuracy, precision, and sensitivity, often following guidelines from regulatory bodies like the FDA. nih.govrsc.orgbioanalysis-zone.com

Accuracy is determined by measuring the closeness of the test results to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. nih.gov For the analysis of sulconazole and its impurities, recovery experiments are performed at different concentration levels. nih.govresearchgate.net

Precision evaluates the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Sensitivity of an analytical method refers to its ability to detect and quantify low concentrations of the analyte. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. ijrti.org

A sensitive reverse-phase HPLC-ESI-MS/MS method for the enantioselective analysis of sulconazole in biological matrices was developed and validated over a concentration range of 1.00–500.0 ng/mL for both enantiomers. rsc.orgresearchgate.net The validation demonstrated that the method achieved the desired linearity, sensitivity, accuracy, precision, and stability as per FDA guidelines. rsc.orgresearchgate.net Similarly, a UHPLC method for the analysis of sulconazole nitrate (B79036) and its sulfoxide impurity was validated for specificity, linearity, accuracy, and precision. nih.govresearchgate.net

Table 2: Summary of Validation Parameters for Sulconazole Analytical Methods

Validation ParameterDescriptionTypical Acceptance Criteria (Bioanalytical)Application to this compound Analysis
AccuracyCloseness of measured value to the true value, often assessed by % recovery.Mean value should be within ±15% of the nominal value (±20% at LOQ). researchgate.netDetermined via standard addition method for sulconazole sulfoxide. nih.govresearchgate.net A validated HPLC-MS/MS method for enantiomers met FDA accuracy requirements. rsc.orgresearchgate.net
PrecisionAgreement among a series of measurements, expressed as %RSD.RSD should not exceed 15% (20% at LOQ). researchgate.netRepeatability (method precision) was established for a UHPLC method. researchgate.net A validated HPLC-MS/MS method for enantiomers met FDA precision requirements. rsc.orgresearchgate.net
SensitivityDefined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).LOQ should be reliably and reproducibly quantifiable with acceptable accuracy and precision. ijrti.orgA chiral HPLC-MS/MS method was validated with a Lower Limit of Quantitation (LLOQ) of 1.00 ng/mL. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies for R Sulconazole Analogues

Design and Synthesis of Novel (R)-Sulconazole Derivatives

The design of novel this compound derivatives is primarily centered around modifying its core structure to enhance antifungal potency, broaden the spectrum of activity, and improve the pharmacokinetic profile. The synthesis of these analogues often starts from commercially available (R)-2,3-dichloro-1-propanol, which serves as a chiral precursor.

A common synthetic route involves the O-alkylation of this chiral precursor with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydride, to form an ether linkage. The resulting intermediate is then subjected to nucleophilic substitution with imidazole (B134444), leading to the formation of the core imidazole ring system characteristic of sulconazole (B1214277). Modifications are typically introduced at three main positions: the dichlorophenyl ring, the benzyl (B1604629) group, and the imidazole moiety. For instance, substituting the chlorine atoms on the phenyl ring with other halogens or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially influencing its interaction with the target enzyme.

Elucidation of Key Pharmacophoric Features for Chiral Activity

The antifungal activity of azoles like this compound is attributed to their ability to inhibit lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The chiral center in this compound plays a crucial role in the specific orientation of the molecule within the active site of the enzyme.

Key pharmacophoric features essential for the chiral activity of this compound analogues include:

The Imidazole Ring: The nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, which is a critical interaction for enzyme inhibition.

The Dichlorophenyl Moiety: This lipophilic group is believed to interact with hydrophobic amino acid residues in a specific pocket of the enzyme's active site, contributing to the binding affinity.

The Benzyl Group: The benzyl group also contributes to the hydrophobic interactions within the active site. Its flexibility allows for optimal positioning of the molecule.

The Chiral Center: The specific stereochemistry at the chiral carbon ensures a precise three-dimensional arrangement of the pharmacophoric elements, leading to a more favorable and stable interaction with the target enzyme compared to its enantiomer.

Influence of Substituent Effects on Azole Ring and Side Chains

The nature and position of substituents on both the azole ring and the side chains of this compound analogues have a profound impact on their antifungal activity.

Azole Ring Substituents: While this compound itself contains an unsubstituted imidazole ring, studies on related azole antifungals have shown that the introduction of small alkyl or halogen substituents on the imidazole ring can influence the basicity of the N-3 atom and, consequently, its coordination with the heme iron. However, bulky substituents are generally detrimental to activity as they can cause steric hindrance.

A hypothetical representation of the impact of substituents on the antifungal activity is presented in the table below, based on general principles observed in azole antifungals.

Modification Site Substituent Predicted Effect on Antifungal Activity
Dichlorophenyl RingElectron-withdrawing groups (e.g., -NO2)Potentially increases binding affinity through enhanced electronic interactions.
Dichlorophenyl RingElectron-donating groups (e.g., -OCH3)May decrease activity by altering the electronic balance required for optimal binding.
Benzyl RingIntroduction of a third chlorine atomCould enhance lipophilicity and hydrophobic interactions, but may also increase toxicity.
Benzyl RingReplacement of phenyl with other heterocyclesCan alter the spectrum of activity and pharmacokinetic properties.

Stereochemical Requirements for Optimal Target Binding and Efficacy

Stereochemistry is a critical determinant of the biological activity of sulconazole. The (R)-enantiomer has been shown to be the more active eutomer, exhibiting greater affinity for the fungal lanosterol 14α-demethylase compared to the (S)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of the molecule that allows for optimal interaction with the chiral environment of the enzyme's active site.

The precise orientation of the dichlorophenyl and benzyl groups, dictated by the (R)-configuration at the chiral center, facilitates a multi-point attachment to the active site, involving a combination of coordination with the heme iron, hydrophobic interactions, and potentially hydrogen bonding. Any deviation from this optimal stereochemical arrangement, as seen in the (S)-enantiomer, results in a less favorable binding mode and consequently, reduced antifungal efficacy.

Rational Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR studies provide a foundation for the rational design of new this compound analogues with improved therapeutic profiles. Key principles guiding this design process include:

Maintaining the Core Pharmacophore: The fundamental structure of the imidazole ring linked to the chiral center and the aromatic side chains must be preserved.

Optimizing Lipophilicity: Fine-tuning the lipophilicity through the introduction or modification of substituents on the aromatic rings can enhance cell membrane permeability and target engagement.

Enhancing Enzyme-Ligand Interactions: Introducing functional groups that can form additional hydrogen bonds or stronger van der Waals interactions with specific amino acid residues in the active site can lead to increased potency.

Exploiting Stereochemistry: The design should focus exclusively on the (R)-enantiomer to ensure high stereochemical purity and maximize target-specific activity while minimizing potential off-target effects associated with the less active enantiomer.

By systematically applying these principles, researchers can develop novel this compound derivatives with superior antifungal activity and a more favorable safety profile.

Computational Chemistry and Molecular Modeling of R Sulconazole

Molecular Docking Studies with Fungal CYP51 and Human Cytochrome P450s

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. mdpi.comeddc.sg For (R)-Sulconazole, docking studies are employed to model its interaction within the active site of both fungal CYP51 and various human cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C19). mdpi.comnih.govresearchgate.netnih.gov These simulations provide critical information on binding affinity, interaction patterns, and the structural basis for selective inhibition.

The binding of azole antifungals to CYP51 is a multifaceted process driven by a combination of specific molecular interactions. The hallmark of this interaction is the coordination of a nitrogen atom from the azole ring (N-3 of the imidazole (B134444) in Sulconazole) to the heme iron atom located deep within the enzyme's active site. asm.orgacs.org This coordination is a primary anchor, positioning the rest of the molecule to form other stabilizing contacts.

Beyond the heme coordination, the binding affinity is significantly enhanced by a network of non-covalent interactions:

Hydrophobic Interactions : The active site of CYP51 contains a long, hydrophobic channel. plos.org The N-1 substituent of the azole inhibitor, which for Sulconazole (B1214277) is a bulky dichlorophenyl-substituted ethyl group, fits into this channel, forming extensive hydrophobic and van der Waals interactions with nonpolar amino acid residues. rsc.org Studies on other azoles like posaconazole (B62084) show that these hydrophobic contacts are a major driving force for high-affinity binding.

Hydrogen Bonding : While not always present, hydrogen bonds can significantly contribute to binding affinity and specificity. For instance, the hydroxyl group present in other azoles like fluconazole (B54011) and voriconazole (B182144) often forms a key hydrogen bond with active site residues such as tyrosine (Tyr132 in Candida albicans CYP51) or with water molecules that mediate contact with the protein. rsc.org Although this compound lacks this hydroxyl group, other parts of its structure could potentially engage in hydrogen bonding.

π-π Stacking and π-Cation Interactions : The aromatic rings in this compound (the imidazole and dichlorophenyl groups) can engage in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the active site. mdpi.com Furthermore, π-cation interactions can occur between the electron-rich aromatic rings and the positively charged heme iron. mdpi.com

Interaction TypeKey Residues/Components Involved (Examples from Fungal CYP51)Role in Binding this compound
Heme Coordination Heme IronPrimary anchoring interaction via the imidazole N-3 atom.
Hydrophobic Interactions Pro230, Phe233, Leu376, Met508Stabilization of the dichlorophenyl and ethyl linker in the active site channel. rsc.org
π-π Stacking Tyr118, Tyr132Reinforces the orientation of the aromatic rings within the binding pocket.
Hydrogen Bonding (Mediated by water or specific residues if applicable)Can increase specificity and affinity, though less prominent for Sulconazole. asm.org

When a flexible molecule like this compound binds to its target, it adopts a specific three-dimensional shape known as the bioactive conformation. Docking studies reveal that azole inhibitors often adopt an "L-shaped" conformation within the CYP51 active site. This conformation allows the imidazole ring to coordinate with the heme iron while the larger substituent arm extends into the hydrophobic access channel.

The specific stereochemistry, in this case, the (R)-configuration, is critical. The orientation of the substituents around the chiral center dictates how effectively the molecule can fit into the three-dimensional space of the active site and avoid steric clashes with protein residues. Studies comparing enantiomers of other CYP51 inhibitors have shown that one enantiomer can be over 1000 times more potent than the other, highlighting the profound impact of stereochemistry on binding. The (R)-configuration of Sulconazole is presumed to present the optimal geometry for maximizing favorable interactions and achieving high-affinity binding to fungal CYP51.

A crucial aspect of antifungal drug design is achieving high selectivity for the fungal CYP51 enzyme over its human counterpart and other human P450s to minimize side effects. acs.org Molecular docking is used to predict this selectivity by comparing the calculated binding energies and interaction patterns of this compound with both fungal and human enzyme models.

Differences in the amino acid sequences between fungal and human CYP51 result in variations in the size, shape, and polarity of their active sites. asm.org For example, studies with the highly selective compound VT-1161 showed that it binds potently to fungal CYP51 but fails to bind the human enzyme, a difference attributed to subtle structural distinctions. frontiersin.org Docking simulations can identify these key distinguishing residues. For many azoles, selectivity arises from the ability of the N-1 substituent to fit snugly into the fungal enzyme's access channel, a fit that is less optimal in the more constrained active site of human CYP51. acs.org For instance, fluconazole exhibits a 540-fold greater selectivity for C. albicans CYP51 over human CYP51, a feature that contributes to its favorable safety profile. acs.org

Enzyme TargetExample IC50 / Kd Values for AzolesImplication for this compound Selectivity
Fungal CYP51 (C. albicans) Fluconazole Kd: ~56 nM acs.orgExpected to bind with high affinity (low nanomolar range).
VT-1161 Kd: ≤39 nM frontiersin.org
Human CYP51 Fluconazole Kd: ~30,500 nM acs.orgExpected to bind with significantly lower affinity, leading to high selectivity.
VT-1161: No binding detected frontiersin.org
Human CYP3A4 Clotrimazole (B1669251) IC50: 0.18 µM nih.govPotential for inhibition, a factor in drug-drug interactions.
Human CYP2C9 Miconazole (B906) IC50: 2.0 µM nih.govPotential for inhibition, a factor in drug-drug interactions.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein and ligand over time. This technique provides deeper insights into the stability of the drug-target complex, the flexibility of the components, and the role of surrounding solvent molecules.

MD simulations of azole-CYP51 complexes are run for nanoseconds to microseconds to assess the stability of the predicted binding pose. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand atoms over the simulation time. A stable RMSD indicates that the complex has reached equilibrium and the binding mode is maintained.

These simulations reveal that hydrophobic interactions are the primary force maintaining the stability of the complex once the azole is bound. MD can also highlight the flexibility of different regions of the protein. The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue to identify parts of the protein that move the most. plos.org Regions like the B-C loop and the F-G loop, which often form the entrance to the active site, can show significant flexibility, suggesting a role in ligand entry and exit. plos.org The simulations confirm that the core interactions, especially the heme coordination and the contacts within the hydrophobic channel, remain stable throughout the simulation, validating the binding hypothesis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for investigating the molecular properties of pharmaceutical compounds like this compound. ufms.brcumhuriyet.edu.tr These methods allow for the detailed examination of electronic structure and the simulation of spectroscopic properties, providing insights that are crucial for understanding the molecule's reactivity and interaction with its biological target.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations are employed to determine a variety of electronic properties and reactivity descriptors that help predict the behavior of this compound at a molecular level.

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For azole antifungals, these calculations help to understand the charge transfer interactions that can occur within the molecule or between the molecule and its target enzyme, Lanosterol (B1674476) 14α-demethylase (CYP51).

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. cumhuriyet.edu.trmdpi.com It is invaluable for identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. ufms.brmdpi.com On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com For this compound, the MEP map would highlight the electronegative nitrogen atoms of the imidazole ring as key sites for interaction with the heme iron of the CYP51 enzyme. alagappauniversity.ac.in

Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.net These include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ = (I+A)/2), chemical potential (μ = -χ), and chemical hardness (η = (I-A)/2). mdpi.comresearchgate.net These parameters provide a quantitative basis for understanding the molecule's tendency to interact with biological targets and participate in chemical reactions.

Below is a representative table of quantum chemical descriptors that would be calculated for this compound using DFT methods, such as B3LYP with a 6-311G(d,p) basis set.

DescriptorSymbolFormulaTypical Value Range (eV)Significance
Highest Occupied Molecular Orbital EnergyE_HOMO--5 to -7Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyE_LUMO--1 to -2Electron-accepting ability
HOMO-LUMO Energy GapΔEE_LUMO - E_HOMO3 to 5Chemical reactivity and stability
Ionization PotentialI-E_HOMO5 to 7Energy to remove an electron
Electron AffinityA-E_LUMO1 to 2Energy released when gaining an electron
Electronegativityχ(I+A)/23 to 4.5Power to attract electrons
Chemical Hardnessη(I-A)/21.5 to 2.5Resistance to charge transfer

Note: The values in this table are illustrative for a typical azole antifungal and are not from a specific experimental or computational study on this compound.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. rsc.org

Infrared (IR) Spectroscopy Simulation Theoretical vibrational frequencies of this compound can be calculated using DFT. ufms.br These calculations predict the positions and intensities of absorption bands in the IR spectrum. By comparing the computed spectrum with an experimental FT-IR spectrum, a detailed assignment of vibrational modes to specific functional groups and bond motions (e.g., C-H stretching, C=N stretching of the imidazole ring) can be made. ufms.brrsc.org Such analysis confirms the molecular structure and provides insight into the molecule's intramolecular forces. Studies on similar azoles like isoconazole (B1215869) and bifonazole (B1667052) have shown good agreement between experimental spectra and those calculated using functionals like B3LYP and CAM-B3LYP. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy Simulation Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) of molecules. rsc.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities observed in an experimental UV-Vis spectrum. dntb.gov.ua For this compound, these simulations can identify the key molecular orbitals involved in the electronic transitions, often revealing charge transfer between different parts of the molecule, such as the dichlorophenyl ring and the imidazole moiety.

The following table illustrates the kind of data a TD-DFT calculation would provide for this compound.

Calculated λ_max (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
~270~4.59>0.1HOMO -> LUMO
~230~5.39>0.2HOMO-1 -> LUMO
~210~5.90>0.15HOMO -> LUMO+1

Note: This table is a representation of typical TD-DFT results for an azole antifungal and is not based on published data for this compound.

Pharmacophore Modeling and Virtual Screening for New Scaffolds

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. sdiarticle5.com For this compound and other azole antifungals, the primary target is the enzyme CYP51. nih.gov

A pharmacophore model for a CYP51 inhibitor typically includes several key features derived from the structures of known active compounds:

A Heme-Coordinating Group: The N-3 nitrogen atom of the imidazole ring in sulconazole acts as a crucial hydrogen bond acceptor that coordinates with the heme iron atom in the active site of CYP51. alagappauniversity.ac.in

Hydrophobic/Aromatic Rings: The dichlorophenyl group and other lipophilic parts of the molecule engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the enzyme's binding pocket. cardiff.ac.uk

Hydrogen Bond Donors/Acceptors: Other atoms in the molecule may serve as hydrogen bond donors or acceptors to form additional stabilizing interactions with the protein.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases (a process known as virtual screening) for new molecules that match the pharmacophore. nih.govtandfonline.com This allows for the rapid identification of diverse chemical structures, or "scaffolds," that have the potential to bind to the target enzyme and exhibit antifungal activity. semanticscholar.orgmdpi.com This approach, sometimes combined with "scaffold hopping," aims to discover novel drug candidates with improved properties, such as higher potency, better selectivity, or a reduced propensity for developing resistance. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates and guiding drug optimization efforts. researchgate.net

For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Preparation: A set of this compound analogues with experimentally measured antifungal activities (e.g., Minimum Inhibitory Concentration, MIC) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Lipophilic Descriptors: Such as LogP, which relates to the molecule's partitioning between water and octanol (B41247) and affects its ability to cross cell membranes.

Electronic Descriptors: Including quantum chemical parameters like HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of the molecule. researchgate.net

Steric/Topological Descriptors: Such as molecular weight, molecular volume, and connectivity indices, which describe the size and shape of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal cross-validation techniques (e.g., leave-one-out) and by predicting the activity of an external test set of compounds not used in model development. scielo.br

The table below lists descriptors commonly employed in QSAR studies of azole antifungals.

Descriptor ClassExamplesRelevance to Antifungal Activity
Lipophilic LogP, Molar Refractivity (MR)Membrane permeability and transport to the target site.
Electronic Dipole Moment, HOMO/LUMO Energies, Atomic ChargesHeme coordination, binding interactions, and metabolic stability.
Steric/Topological Molecular Weight, Shape Indices (Kappa), Wiener IndexFit within the enzyme's active site and steric hindrance.
Quantum Mechanical Total Energy, Surface Area, VolumeOverall stability and interaction potential.

Mechanisms of Fungal Resistance to Azoles: Relevance to R Sulconazole Molecular Basis

Alterations in Fungal Lanosterol (B1674476) 14α-Demethylase (Erg11p/CYP51)

The primary target for azole antifungal drugs is the enzyme lanosterol 14α-demethylase, a key component in the ergosterol (B1671047) biosynthesis pathway. This enzyme, encoded by the ERG11 gene (also known as CYP51), is essential for maintaining the integrity of the fungal cell membrane. Alterations to this enzyme or its expression levels are a common cause of azole resistance.

A prevalent mechanism of azole resistance involves the acquisition of point mutations within the ERG11 gene. These mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, which in turn can reduce the binding affinity of azole drugs. The altered enzyme can still perform its function in ergosterol synthesis but is less susceptible to inhibition by the antifungal agent. Numerous studies have identified specific mutations in the ERG11 gene of various fungal species, such as Candida albicans, that are associated with resistance to a range of azole drugs. While research specifically detailing the impact of these mutations on the binding of (R)-Sulconazole is limited, the structural similarities between this compound and other imidazoles suggest that mutations affecting the affinity of other azoles would likely have a similar effect on this compound.

Table 1: Examples of Point Mutations in ERG11 Associated with Azole Resistance

Fungal SpeciesAmino Acid SubstitutionAssociated Azole Resistance
Candida albicansY132HFluconazole (B54011)
Candida albicansG464SFluconazole
Aspergillus fumigatusL98HItraconazole (B105839), Posaconazole (B62084)
Aspergillus fumigatusG54WItraconazole, Voriconazole (B182144)

This table presents examples of well-characterized mutations and their associated resistance profiles. The direct impact on this compound susceptibility requires further specific investigation.

Fungi can also develop resistance by increasing the production of the lanosterol 14α-demethylase enzyme. This is typically achieved through the overexpression of the ERG11 gene. The increased number of enzyme molecules within the cell means that a higher concentration of the azole drug is required to inhibit a sufficient proportion of the enzymes to disrupt ergosterol synthesis effectively. This mechanism essentially "soaks up" the drug, allowing the fungus to continue producing ergosterol and survive. Overexpression of ERG11 is a common finding in azole-resistant clinical isolates of Candida species.

Overexpression of Drug Efflux Pumps

Another major strategy for azole resistance is the active removal of the drug from the fungal cell via membrane-bound transporter proteins, often referred to as efflux pumps. The overexpression of the genes encoding these pumps leads to an increased capacity to expel azole drugs, thereby reducing their intracellular concentration to sub-lethal levels. Two main superfamilies of transporters are implicated in this process.

The ATP-binding cassette (ABC) transporters are a large family of proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. In fungi, the overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 (Candida Drug Resistance 1 and 2), is a well-established mechanism of resistance to multiple azole drugs. These pumps can recognize and transport a broad range of xenobiotics, including imidazole (B134444) derivatives like this compound. Increased levels of Cdr1p and Cdr2p result in the efficient efflux of azole drugs, preventing them from reaching their target, lanosterol 14α-demethylase.

The Major Facilitator Superfamily (MFS) represents another class of transporters involved in drug efflux. Unlike ABC transporters, MFS transporters typically use the proton-motive force of the cell membrane to energize the transport process. In the context of azole resistance, the overexpression of the MDR1 gene (Multidrug Resistance 1) is of particular importance in Candida albicans. The Mdr1p transporter has a more restricted substrate profile than the ABC transporters, primarily exporting fluconazole and other specific azoles. While direct evidence for the transport of this compound by Mdr1p is not extensively documented, its role in resistance to other azoles suggests a potential for cross-resistance.

Table 2: Key Efflux Pumps Involved in Azole Resistance

Transporter FamilyGeneFungal SpeciesSubstrates
ABCCDR1Candida albicansMost azoles, including imidazoles
ABCCDR2Candida albicansMost azoles, including imidazoles
MFSMDR1Candida albicansFluconazole and other specific azoles

Alterations in Ergosterol Biosynthesis Pathway (beyond CYP51)

While modifications to the target enzyme, Erg11p, are a primary resistance mechanism, fungi can also acquire resistance through alterations in other parts of the ergosterol biosynthesis pathway. For instance, mutations in the gene ERG3, which encodes the enzyme sterol Δ5,6-desaturase, can lead to the accumulation of alternative, less toxic sterols in the cell membrane. This allows the fungus to bypass the lethal consequences of ergosterol depletion caused by azole-mediated inhibition of Erg11p. This mechanism often results in cross-resistance to multiple azole drugs. The relevance of this specific mechanism to this compound resistance is inferred from its established role in resistance to other azoles.

Development of Biofilms as a Resistance Mechanism

Fungal biofilms represent a significant challenge in clinical settings, creating a protected niche for fungal cells that is inherently more resistant to antifungal agents, including azoles like this compound. asm.org This resistance is not typically due to a single mechanism but is a complex, multifactorial phenomenon arising from the unique structure and physiology of the biofilm. researchgate.net

One of the primary protective features of a biofilm is the extracellular matrix (ECM). researchgate.net This matrix, composed of polysaccharides (like β-1,3 glucan), proteins, and extracellular DNA (eDNA), acts as a physical barrier, shielding the embedded fungal cells from the antifungal agent. asm.orgresearchgate.net It can sequester drugs, preventing them from reaching their intracellular target, lanosterol 14α-demethylase. researchgate.netplos.org Studies on Candida albicans have shown that the biofilm matrix, particularly its glucan component, can sequester fluconazole, contributing to resistance. plos.org

The high density of cells within a biofilm also contributes to resistance, a phenomenon sometimes referred to as the "safety in numbers" effect. asm.orgnih.gov It has been demonstrated that both planktonic and resuspended biofilm cells of C. albicans and Aspergillus fumigatus show increased resistance to azoles as cell density increases. nih.gov

Furthermore, the expression of efflux pumps is often upregulated within biofilms. researchgate.net Efflux pumps, which are membrane transporters belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), actively expel antifungal drugs from the cell, reducing the intracellular concentration and thus their efficacy. researchgate.netresearchgate.net In C. glabrata biofilms, for instance, an early upregulation of ABC transporter genes (CDR1, CDR2, and MDR1) is observed within the first few hours of biofilm formation, affording enhanced protection against azoles. researchgate.net Similarly, biochemical analysis of A. fumigatus biofilms shows a significant increase in efflux pump activity in mature biofilms. nih.gov Stress response pathways, such as the calcineurin signaling pathway, are also activated under antifungal pressure within the biofilm, further contributing to survival and resistance. researchgate.netnih.gov

Finally, the biofilm environment fosters the emergence of "persister" cells, a subpopulation of dormant or slow-growing cells that are tolerant to antifungal agents. asm.org These cells are not genetically resistant but their physiological state makes them less susceptible to drugs that target active cellular processes.

Molecular Basis of Intrinsic Resistance in Specific Fungal Species

Intrinsic, or primary, resistance refers to the innate, inherent insusceptibility of a fungal species to a particular antifungal agent, which is a stable characteristic of all wild-type strains of that species and is not acquired through exposure to the drug. mdpi.comnih.gov The molecular mechanisms underlying intrinsic resistance often overlap with those of acquired resistance. mdpi.com

A key example of intrinsic resistance to certain azoles is found in Aspergillus fumigatus. This species displays natural resistance to fluconazole due to a naturally occurring T301I substitution in its Cyp51A protein, the target enzyme for azoles. mdpi.com This highlights how subtle, species-specific variations in the drug's target enzyme can fundamentally alter drug affinity and efficacy.

Other fungal species are known for their intrinsic resistance to specific azoles. For example, Candida krusei (now known as Pichia kudriavzevii) is intrinsically resistant to fluconazole. nih.govreviberoammicol.com This is not primarily due to target site mutations but is often linked to reduced drug accumulation, potentially through the constitutive activity of efflux pumps. reviberoammicol.com

The molecular basis for intrinsic resistance can be multifaceted and includes:

Target Enzyme Polymorphisms : Natural variations in the amino acid sequence of the ERG11 gene (or cyp51A in molds) can lead to an enzyme (lanosterol 14α-demethylase) with a lower binding affinity for azole drugs. mdpi.comnih.gov

Baseline Gene Expression : Some species may have a naturally higher baseline expression of efflux pump genes or genes involved in stress response pathways, preparing them to counteract the effects of antifungal agents without prior exposure.

Metabolic Differences : Variations in the ergosterol biosynthesis pathway or related metabolic routes can render a species less dependent on the specific step targeted by azoles or better able to cope with the accumulation of toxic sterol precursors. reviberoammicol.com

Understanding the molecular underpinnings of intrinsic resistance is crucial, as it informs the choice of appropriate antifungal therapy when an intrinsically resistant species is identified. mdpi.com

Methodologies for Investigating Azole Resistance at a Molecular Level

A variety of molecular techniques are employed to elucidate the mechanisms behind azole resistance, from identifying genetic mutations to quantifying changes in gene and protein activity.

Gene Expression Analysis

Real-Time Quantitative PCR (RT-qPCR) : This is a widely used method to measure the expression levels of specific genes known to be involved in azole resistance. frontiersin.orgmdpi.com For example, RT-qPCR is used to quantify the upregulation of efflux pump genes like CDR1 and MDR1, or the target enzyme gene ERG11. frontiersin.orgmdpi.com Studies have used this technique to show that the expression of these genes can be significantly higher in resistant isolates compared to susceptible ones, often after induction with an azole compound. frontiersin.orgplos.org

RNA-Sequencing (RNA-Seq) : This high-throughput method provides a comprehensive, unbiased view of the entire transcriptome (all RNA molecules) of a fungal cell under specific conditions. nih.gov RNA-Seq can reveal global changes in gene expression in response to azole exposure, helping to identify novel resistance genes and regulatory networks beyond the usual suspects. nih.gov For example, RNA-Seq studies in A. fumigatus have identified differential regulation of not only ergosterol biosynthesis and efflux transporters but also pathways related to secondary metabolism and iron metabolism in response to azoles. nih.gov

Mutagenesis Studies

Gene Sequencing : The most direct way to identify resistance-conferring mutations is by sequencing the genes of interest. The ERG11/cyp51A gene is a primary target for sequencing to detect point mutations that alter the drug's binding affinity. sci-hub.seelsevier.es Sequencing of transcription factor genes like UPC2 and TAC1 is also common to find gain-of-function mutations that lead to overexpression of their target genes. plos.orgnih.gov

Transposon Mutagenesis : This technique uses mobile genetic elements (transposons) to create a large number of random insertion mutations throughout the fungal genome. asm.org By screening the resulting mutants for changes in azole susceptibility, researchers can identify novel genes involved in resistance or sensitivity. This approach has been successfully used in model yeasts like Saccharomyces cerevisiae to find genes involved in azole resistance, some of which have homologs in pathogenic species. asm.org

Gene Disruption and Site-Directed Mutagenesis : To confirm that a specific mutation causes resistance, researchers often use targeted genetic manipulation. Techniques like CRISPR-Cas9 allow for the precise replacement of a mutant allele with a wild-type version, or vice-versa. researchgate.netbiorxiv.org If reverting a mutation to wild-type restores azole susceptibility, it provides strong evidence for the mutation's role in resistance. biorxiv.org

Enzyme Kinetics Enzyme kinetic studies are performed to understand the functional consequences of mutations in the target enzyme, lanosterol 14α-demethylase (CYP51). psu.edunih.gov These assays typically use purified, heterologously expressed enzyme and measure key parameters:

IC₅₀ Determination : This value represents the concentration of an inhibitor (the azole drug) required to reduce the enzyme's activity by 50%. nih.gov A higher IC₅₀ value for a mutant enzyme compared to the wild-type indicates reduced sensitivity to the drug.

Dissociation Constant (Kd) or Inhibition Constant (Ki) : These constants measure the binding affinity between the enzyme and the inhibitor. nih.govasm.org A higher Kd or Ki value signifies weaker binding, which is a common mechanism of resistance for ERG11 mutations. psu.edu

Km and Vmax : These parameters describe the enzyme's affinity for its natural substrate (e.g., lanosterol) and its maximum reaction rate, respectively. psu.edu Mutations that confer azole resistance can sometimes come at a fitness cost, potentially altering these fundamental kinetic properties. biorxiv.org

These methodologies, often used in combination, provide a powerful toolkit for dissecting the complex molecular landscape of azole resistance.

Pre Clinical in Vitro and in Vivo Studies of R Sulconazole Animal Models

In Vitro Antifungal Activity against Diverse Fungal Strains and Species

(R)-Sulconazole, as part of the racemic sulconazole (B1214277) mixture, demonstrates a broad spectrum of in vitro activity against a variety of pathogenic fungi, including dermatophytes and yeasts. nih.gov Its primary mechanism of action, like other imidazole (B134444) derivatives, is believed to involve the inhibition of lanosterol (B1674476) 14-alpha demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047). drugbank.com Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased cellular permeability and inhibition of fungal growth. drugbank.com

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

The in vitro potency of sulconazole is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death. Studies have shown that the fungicidal activity of sulconazole is dependent on its concentration and the growth phase of the fungal cells. drugbank.comnih.gov

The activity has been evaluated against various fungi, including dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis, as well as yeasts like Candida albicans. rxlist.com One study highlighted that sulconazole demonstrated high in vitro activity against 106 clinical isolates of C. albicans. nih.gov Another report noted that a sulconazole nanoemulsion showed a significant zone of inhibition against both Candida albicans and Trichophyton rubrum. taylorandfrancis.com

Fungal SpeciesStrain TypeMIC Range (µg/mL)MFC (µg/mL)
Candida albicansClinical Isolates0.045 - >100Not specified
Candida tropicalisClinical Isolates0.045 - >100Not specified
Torulopsis glabrata (Candida glabrata)Clinical Isolates0.045 - >100Not specified
Dermatophytes (general)Clinical IsolatesMost inhibited at ≤0.78Not specified
Aspergillus speciesClinical IsolatesMIC for 90% of isolates = 0.19Not specified

Note: The data presented is based on available literature and may vary depending on the specific testing methodology (e.g., agar-dilution, broth microdilution) and strains tested. Data is for racemic sulconazole. nih.gov

Susceptibility Profiling of Clinical and Environmental Fungal Isolates

Susceptibility testing of sulconazole against a panel of clinical fungal isolates confirms its broad-spectrum activity. It effectively inhibits the growth of common dermatophytes responsible for superficial skin infections like tinea corporis, tinea cruris, and tinea versicolor. drugbank.comrxlist.com

In comparative studies involving 186 clinical isolates from 10 different Candida species, sulconazole was found to be among the most active azole compounds, alongside isoconazole (B1215869) and butoconazole. nih.gov Specifically, against isolates of Candida albicans, sulconazole and cloconazole demonstrated the highest in vitro activity. nih.gov This robust activity against a range of clinically relevant yeasts and dermatophytes underscores its potential utility in treating various dermatomycoses. nih.gov

Evaluation Against Azole-Resistant Fungal Strains (in vitro)

The emergence of azole resistance in fungal pathogens is a significant clinical concern. nih.gov Resistance mechanisms often involve mutations in the target enzyme, lanosterol 14-alpha demethylase (encoded by the cyp51A gene), or the overexpression of efflux pumps that remove the drug from the fungal cell. mdpi.com

While extensive studies specifically evaluating this compound against a broad panel of characterized azole-resistant fungal strains are limited in the available literature, the general challenge of azole resistance is well-documented for this class of antifungals. The effectiveness of any azole, including sulconazole, can be diminished in strains that have developed resistance to other members of the azole family due to cross-resistance mechanisms. Further research is required to specifically delineate the activity profile of this compound against fungal isolates with known resistance-conferring mutations.

In Vivo Efficacy Studies in Established Animal Models of Fungal Infection (e.g., dermatophytosis, candidiasis models)

In vivo studies in animal models are crucial for validating the in vitro activity of an antifungal agent and assessing its therapeutic potential in a complex biological system.

Efficacy Assessment in Murine, Guinea Pig, or Other Relevant Animal Models

Animal models for superficial fungal infections, such as dermatophytosis and cutaneous candidiasis, have been utilized to evaluate the efficacy of sulconazole formulations. oup.commdpi.com These models typically involve inducing an infection on the skin of animals like rabbits, rats, or guinea pigs. labanimalsjournal.rumdpi.com

In one study, a topical gel containing sulconazole-loaded solid lipid nanoparticles (SLNs) was evaluated in a rabbit model of skin fungal infection. nih.gov The results indicated a faster healing process in the rabbits treated with the SLN gel compared to a standard sulconazole gel, suggesting that advanced delivery systems can enhance in vivo efficacy. nih.gov Another study utilized a rat model infected with Candida albicans to assess the in vivo antifungal effectiveness of a miconazole-loaded transethosomal gel, demonstrating the utility of rodent models for evaluating topical antifungal therapies. mdpi.com While this study did not use sulconazole, it exemplifies the type of animal model used for assessing agents against cutaneous candidiasis. Guinea pig models are also commonly employed for dermatophytosis to test the efficacy of topical treatments. labanimalsjournal.ru

Histopathological Examination of Infected Tissues from Animal Models

Histopathological analysis of tissue samples from treated and untreated animals provides microscopic evidence of an agent's efficacy. This examination can reveal a reduction in fungal elements, a decrease in inflammatory responses, and the restoration of normal tissue architecture.

In the aforementioned study using a rabbit model, histopathological examination of the infected and treated skin was a key endpoint. nih.gov The findings showed a significant restoration of the normal dermal architecture in the group treated with the sulconazole-loaded SLN gel. nih.gov This indicates that the treatment not only eradicated the fungal pathogens but also facilitated the healing of the damaged tissue. Such microscopic evidence is vital for confirming the therapeutic effect of the antifungal agent beyond simple visual assessment of the infection site. researchgate.net

Combination Therapy Studies in Pre-clinical Models

Synergistic or Antagonistic Interactions with Other Antifungals or Adjunct Agents (e.g., COX inhibitors)

There is a significant lack of published preclinical studies investigating the synergistic or antagonistic interactions of this compound with other antifungal agents or adjunct agents such as COX inhibitors. While the broader class of azole antifungals has been extensively studied in combination therapies, leading to the identification of both synergistic and antagonistic effects, this level of detail is not available for the specific (R)-enantiomer of sulconazole.

In general, combination therapy in mycology aims to enhance efficacy, reduce toxicity, and overcome resistance. For azoles, synergistic interactions have been observed with other classes of antifungals that target different cellular pathways. For instance, combinations of azoles with echinocandins (targeting cell wall synthesis) or polyenes (targeting cell membrane integrity) have shown promise against various fungal pathogens in preclinical models.

The potential interaction between this compound and cyclooxygenase (COX) inhibitors is an area that remains unexplored in preclinical research. COX inhibitors are known for their anti-inflammatory properties, and inflammation is a key component of many fungal infections. Theoretically, combining an antifungal agent with a COX inhibitor could offer a dual benefit by targeting the pathogen and modulating the host's inflammatory response. However, without specific studies on this compound, any potential synergistic or antagonistic effects remain speculative.

Mechanistic Exploration of Combination Effects

Due to the absence of preclinical combination studies involving this compound, there has been no mechanistic exploration of its combination effects. The mechanism of action for sulconazole as a standalone agent involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This disruption of the fungal cell membrane leads to growth inhibition.

In the context of combination therapy with other azoles, synergistic mechanisms often involve targeting different steps in the same pathway or inhibiting efflux pumps that confer drug resistance. For a combination with a non-antifungal agent like a COX inhibitor, the mechanistic basis of any interaction would be more complex, potentially involving modulation of host-pathogen interactions or effects on fungal virulence factors that are influenced by inflammatory pathways. However, without experimental data for this compound, these remain theoretical considerations.

Data Tables

No data tables from preclinical studies detailing the combination therapy of this compound were found in the reviewed literature.

Chemical Stability and Degradation Pathways of R Sulconazole

Forced Degradation Studies (e.g., oxidative, hydrolytic, photolytic, thermal)

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods. ijrpp.comrjptonline.org Studies on sulconazole (B1214277) nitrate (B79036) have been conducted to evaluate its intrinsic stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. rjptonline.org These studies expose the drug substance to conditions more severe than accelerated stability testing, including oxidative, hydrolytic, photolytic, and thermal stress. ijrpp.comrjptonline.org

While comprehensive data on all stress conditions for sulconazole is not extensively reported in the literature, oxidative stress has been a primary focus. researchgate.net Significant degradation has been observed under oxidative conditions, particularly with the use of hydrogen peroxide. researchgate.netnih.gov In contrast, studies on similar imidazole (B134444) antifungal drugs, such as isoconazole (B1215869) and sertaconazole, have shown varying stability profiles. For instance, isoconazole was found to be stable under acid hydrolysis and oxidative conditions but unstable in alkaline media. rsc.org Sertaconazole was found to degrade under acid, alkali, wet heat, and oxidative conditions but remained stable under dry heat and photolytic stress. researchgate.net

Table 1: Summary of Forced Degradation Conditions for Sulconazole and Related Azole Antifungals This table is interactive. Click on the headers to sort.

Stress Condition Reagent/Parameter Duration/Temperature Observed Degradation of Sulconazole Reference Compound Behavior
Oxidative Hydrogen Peroxide (H₂O₂) 3 to 12 days Major degradation observed. researchgate.net Sertaconazole: Degrades researchgate.netIsoconazole: Stable rsc.org
Acid Hydrolytic 0.1 M Hydrochloric Acid (HCl) Reflux for 30 min at 60°C (General) Not explicitly reported for sulconazole. Isoconazole: Stable rsc.orgSertaconazole: Degrades researchgate.net
Alkaline Hydrolytic 0.1 M Sodium Hydroxide (NaOH) Reflux for 30 min at 60°C (General) Not explicitly reported for sulconazole. Isoconazole: Unstable rsc.orgSertaconazole: Degrades researchgate.net
Thermal (Dry Heat) 70-80°C 1-2 months (General) Not explicitly reported for sulconazole. Sertaconazole: Stable researchgate.net

| Photolytic | UV Light (e.g., 254 nm) | 24-60 hours (General) | Not explicitly reported for sulconazole. | Sertaconazole: Stable researchgate.netIsoconazole: Slight decrease, no degradation products rsc.org |

Identification and Structural Characterization of Degradation Products (e.g., sulconazole sulfoxide (B87167) via sulfur oxidation)

The primary focus of degradation studies on sulconazole has been the characterization of the product formed under oxidative stress. researchgate.net It has been previously reported that sulconazole degrades into sulconazole sulfoxide through the oxidation of the sulfur atom in the thioether linkage. researchgate.netnih.gov However, without detailed structural data, the potential formation of an N-oxide on the imidazole ring or a sulfone (over-oxidation of the sulfur) could not be definitively ruled out. nih.gov

To confirm the identity of the degradant, a multifaceted approach was employed, combining stress testing, chemical synthesis of the suspected product, and advanced spectroscopic analysis. researchgate.net The major degradation product was isolated using semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov Its structure was then elucidated using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

The LC-MS/MS analysis was particularly informative. A characteristic fragmentation pathway for alkyl sulfoxides with a β-hydrogen atom, known as a McLafferty-type rearrangement, was observed. This specific fragmentation pattern helped to distinguish the sulfoxide structure from the potential N-oxide or sulfone derivatives. researchgate.net Furthermore, comparison of the NMR spectroscopic data of sulconazole and the oxidative degradant confirmed that oxidation occurred at the sulfur atom, as significant chemical shifts were observed for protons near the sulfur, while negligible changes were seen on the imidazole ring. researchgate.net This provided conclusive evidence that the primary degradation product is indeed sulconazole sulfoxide. researchgate.netnih.gov

Minor ions were also detected in mass spectrometry studies, indicating the possibility of secondary degradation pathways, such as the further oxidation of the sulfoxide to a sulfone or a combined S-oxidation and N-oxidation. nih.gov

Proposed Degradation Mechanisms and Pathways

Based on the identification of sulconazole sulfoxide, the predominant degradation pathway for (R)-Sulconazole under oxidative conditions is the S-oxidation of the thioether group. nih.gov This is a common degradation and metabolic pathway for many pharmaceutical agents that contain sulfur. researchgate.net

The proposed primary degradation mechanism is as follows:

Oxidation of Thioether: The sulfur atom of the thioether linkage in the sulconazole molecule acts as a nucleophile and attacks the oxidizing agent (e.g., hydrogen peroxide).

Formation of Sulfoxide: This oxidation reaction results in the formation of a sulfoxide group, yielding sulconazole sulfoxide.

A potential secondary degradation pathway could involve the further oxidation of the newly formed sulfoxide:

Oxidation to Sulfone: The sulconazole sulfoxide can undergo a subsequent oxidation step to form the corresponding sulconazole sulfone. This was suggested by the detection of minor ions with a mass increase corresponding to the addition of a second oxygen atom. nih.gov

Another competing pathway, though not predominantly observed, is N-oxidation. For imidazole-containing drugs, oxidation of a nitrogen atom on the imidazole ring is a known possibility. nih.gov However, for sulconazole, S-oxidation is the more favorable pathway. researchgate.netnih.gov

Influence of Environmental Factors on Stability (e.g., pH, light, temperature)

The stability of this compound is significantly influenced by environmental factors such as pH, light, and temperature. These factors can affect the rate and pathway of degradation.

pH: While specific studies detailing a full pH-rate profile for sulconazole are not widely available, the stability of related imidazole compounds is known to be pH-dependent. rsc.orgresearchgate.net For instance, some azole antifungals exhibit instability in alkaline conditions, which can catalyze hydrolysis. rsc.org The degradation of other compounds has been shown to be base-catalyzed. researchgate.net

Light: Photostability is a critical parameter. Drug molecules can absorb light energy, leading to photolytic degradation. researchgate.net Studies on similar compounds show varied results; sertaconazole is photolytically stable, while isoconazole shows a slight decrease in content when exposed to a light source without forming new degradation products. rsc.orgresearchgate.net

Temperature: Temperature can accelerate degradation reactions, with the relationship often described by the Arrhenius equation. ijrpp.comrjptonline.org Thermal degradation studies are typically conducted at temperatures ranging from 40°C to 80°C. ijrpp.com The stability of sulforaphane, for example, was found to be very sensitive to temperature, with its degradation rate changing significantly with a 10°C change. researchgate.net For some azole antifungals, heating has been shown to impact their biological activity. nih.gov

Analytical Methods for Impurity Profiling and Quantification in Research Materials

To ensure the quality and purity of this compound, robust analytical methods are required to separate, identify, and quantify the active ingredient from any process-related impurities and degradation products. rroij.com A stability-indicating analytical method is one that is validated to be specific enough to resolve the drug substance from its degradation products. rjptonline.org

A systematic Ultra-High-Performance Liquid Chromatography (UHPLC) method has been developed and validated for sulconazole nitrate and its primary oxidative degradant, sulconazole sulfoxide. nih.gov This method has demonstrated specificity, linearity, accuracy, and precision, making it suitable for impurity profiling. nih.gov The validation results confirmed that the method could effectively separate sulconazole sulfoxide from the parent sulconazole peak. nih.gov

Hyphenated techniques are powerful tools for the structural elucidation of impurities. ijprajournal.com Techniques such as LC-MS/MS and NMR are indispensable for impurity profiling, providing information on molecular mass, fragmentation patterns, and detailed structural connectivity. researchgate.netijprajournal.combiomedres.us

Table 2: Example of a Validated UHPLC Method for Sulconazole Impurity Analysis This table is interactive. Click on the headers to sort.

Parameter Description
Instrumentation Ultra-High-Performance Liquid Chromatography (UHPLC) system. nih.gov
Column C18 reversed-phase column. nih.govresearchgate.net
Mobile Phase Gradient elution using a mixture of aqueous buffers and organic solvents (e.g., acetonitrile (B52724), methanol). researchgate.netlew.ro
Detector Photodiode Array (PDA) or UV detector. lew.ro
Validation The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. nih.govresearchgate.net

| Application | Successfully used to separate and quantify sulconazole from its primary degradation product, sulconazole sulfoxide. nih.gov |

This validated UHPLC method, along with the use of mass spectrometry and NMR, provides a comprehensive analytical toolkit for monitoring the purity and stability of this compound in research and manufacturing settings. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for R Sulconazole

Exploration of Novel Delivery Systems (e.g., nanoemulsions for transdermal permeation enhancement in research settings)asm.org

A significant challenge with topical antifungal agents like sulconazole (B1214277) is their poor water solubility, which can limit their therapeutic efficacy. nih.gov To address this, research into novel drug delivery systems is a promising frontier. Nanoemulsions, which are stable, dispersed systems of oil and water with droplet sizes in the nanometer range, have emerged as a particularly effective approach. nih.govrjpdft.comresearchgate.net

These formulations offer several advantages for transdermal drug delivery:

Enhanced Solubility: Nanoemulsions can significantly increase the solubility of lipophilic drugs like sulconazole. nih.gov

Improved Permeation: The small droplet size and the components of the nanoemulsion can disrupt the stratum corneum, the outermost layer of the skin, facilitating deeper penetration of the active ingredient. nih.govrjpdft.com

Increased Bioavailability: By improving skin permeation, nanoemulsions can increase the local bioavailability of the drug, leading to enhanced antifungal activity. rjpdft.com

Research has demonstrated that sulconazole-loaded nanoemulsions (SCZ-NEs) can be effectively developed. researchgate.net One study successfully prepared SCZ-NEs with a particle size of approximately 52.3 nm and an encapsulation efficiency of 87.1%. nih.govresearchgate.net These nanoemulsions showed significantly higher skin permeation—about 1.7 times that of a commercial miconazole (B906) cream and 3 times that of a sulconazole-DMSO solution. nih.govresearchgate.net The enhanced delivery translated to greater antifungal activity against C. albicans and T. rubrum. nih.govresearchgate.net

Table 1: Comparative Permeation and Antifungal Activity of Sulconazole Formulations

Formulation Cumulative Permeability (Qn) Enhancement Penetration Rate (Js) Enhancement Zone of Inhibition (mm) vs. C. albicans Zone of Inhibition (mm) vs. T. rubrum
SCZ-Nanoemulsion ~1.7-fold vs. Miconazole Cream ~1.7-fold vs. Miconazole Cream 23.5 ± 2.4 20.4 ± 2.5
SCZ-Nanoemulsion ~3-fold vs. SCZ-DMSO Solution ~3-fold vs. SCZ-DMSO Solution N/A N/A
Miconazole Cream Baseline Baseline < 23.5 < 20.4
SCZ-DMSO Solution Baseline Baseline < 23.5 < 20.4

Data sourced from studies on sulconazole-loaded nanoemulsions. nih.govresearchgate.net

Future research in this area will likely focus on optimizing nanoemulsion components, such as different oils, surfactants, and cosurfactants, to further enhance the transdermal delivery of (R)-Sulconazole. nih.gov The development of advanced systems like nanoemulgels, which combine the properties of a nanoemulsion with a gel base, may also offer superior drug penetration and patient compliance. nih.gov

Development of Targeted Antifungal Strategies Based on this compound's Molecular Profile

The development of targeted antifungal strategies aims to increase drug efficacy at the site of infection while minimizing potential off-target effects. For this compound, this involves leveraging its specific molecular structure to design delivery systems or drug conjugates that selectively interact with fungal cells.

Future strategies may include:

Fungal-Specific Ligand Conjugation: Attaching this compound to a molecule (a ligand) that specifically binds to receptors or structures on the fungal cell surface. This could concentrate the drug at the site of infection.

Environment-Responsive Delivery Systems: Designing carriers, such as smart polymers or liposomes, that release this compound only in the presence of specific fungal biomarkers or the microenvironment of a fungal infection (e.g., changes in pH).

Inhibition of Fungal Virulence Factors: Investigating if this compound's molecular profile allows for the inhibition of other key fungal processes beyond ergosterol (B1671047) synthesis, such as biofilm formation or the function of efflux pumps. mdpi.com This could lead to combination therapies where this compound is used alongside agents that target these other virulence mechanisms.

These approaches are still largely conceptual for this compound and represent a significant area for future translational research. The goal is to move beyond broad-spectrum application towards a more precise and effective treatment paradigm. mdpi.com

Advancements in High-Throughput Screening for Novel Azole Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov In the context of antifungal research, HTS is crucial for identifying new azole derivatives with improved properties, such as greater potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms. asm.orgmdpi.com

This compound's chemical scaffold can serve as a template for generating new derivative libraries. The HTS process for discovering novel azoles typically involves the following steps:

Table 2: Workflow for High-Throughput Screening of Azole Derivatives

Step Description Key Considerations
1. Assay Development Creating a robust, automated assay that measures the inhibition of a key fungal target (e.g., lanosterol (B1674476) 14α-demethylase) or overall fungal growth. nih.gov The assay must be sensitive, reproducible, and suitable for miniaturization in microplate formats. asm.org
2. Compound Library Screening Testing a large, diverse library of chemical compounds, which can include derivatives based on the this compound structure. Libraries should have chemical diversity to explore a wide range of structure-activity relationships. mdpi.com
3. Hit Identification Identifying "hits" – compounds that show significant activity in the primary screen. nih.gov Statistical methods are used to differentiate true hits from false positives.
4. Hit-to-Lead Optimization Chemically modifying the initial hits to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This step often involves iterative cycles of chemical synthesis and biological testing.
5. Lead Candidate Selection Selecting the most promising lead compound for further preclinical development based on a comprehensive profile of its efficacy and other properties. nih.gov The selected candidate should show a clear advantage over existing therapies.

Future HTS efforts will benefit from assays that can screen for activity against multiple fungal species simultaneously or that can identify compounds effective against resistant strains. asm.org Dual-readout assays that can concurrently measure antifungal activity and cytotoxicity are also valuable for quickly eliminating compounds that are toxic to host cells. nih.gov

Continued Research into the Molecular Basis of Azole Resistance

The emergence of drug-resistant fungal strains is a major challenge in antifungal therapy. gaffi.orgmdpi.com For azoles, including sulconazole, resistance primarily develops through several key molecular mechanisms. nih.gov Continued research into these mechanisms is essential for developing strategies to overcome resistance and for designing new drugs that are less susceptible to it.

The most common mechanisms of azole resistance include:

Target Site Mutations: Point mutations in the ERG11 gene, which codes for the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs, thereby decreasing their inhibitory effect. oup.commdpi.com Certain mutations, such as TR34/L98H and TR46/Y121F/T289A in Aspergillus fumigatus, are linked to environmental fungicide use and confer broad azole resistance. gaffi.orgmdpi.com

Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase can effectively dilute the effect of the inhibiting drug, requiring higher concentrations to achieve a therapeutic effect. nih.govmdpi.com

Upregulation of Efflux Pumps: Fungal cells can actively pump the drug out of the cell using membrane transporters, such as those from the ABC (ATP-binding cassette) and MFS (Major Facilitator Superfamily) families. oup.com This prevents the drug from reaching the necessary intracellular concentration to inhibit its target.

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway, such as the Δ5,6 desaturase encoded by the ERG3 gene, can allow the fungus to survive even when lanosterol 14α-demethylase is inhibited. oup.com

Future research must investigate whether resistance mutations affect the binding of this compound and (S)-Sulconazole differently. Such stereoselective resistance could have significant implications for the clinical use of chiral antifungal drugs.

Comparative Chiral Pharmacological and Toxicological Studies in Pre-clinical Models

Sulconazole is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: this compound and (S)-Sulconazole. nih.gov It is well-established that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties due to their specific three-dimensional interactions with biological targets like enzymes and receptors. researchgate.net

Preclinical studies are therefore essential to characterize and compare the profiles of the individual enantiomers. Regulatory agencies like the U.S. FDA and the European Medicines Agency (EMA) require detailed stereochemical characterization, including separate evaluations of each enantiomer's pharmacology and toxicology. chiralpedia.com

Research has shown stereoselective differences in the activity of various azole antifungals. For example, studies on other azoles have demonstrated that one enantiomer can be a significantly more potent inhibitor of the target enzyme, CYP51, than the other. oup.comacs.org In one study of β-phenyl imidazoles, the (S)-enantiomers were found to be much more potent inhibitors of T. cruzi CYP51 than the (R)-enantiomers, even when their binding affinity was similar. acs.org This highlights that inhibitory effect is not solely dependent on binding but also on how the inhibitor orients within the active site.

Table 3: Illustrative Preclinical Comparison of Azole Enantiomers (Hypothetical Data for Sulconazole)

Parameter This compound (S)-Sulconazole Racemic Sulconazole Rationale
Antifungal Potency (IC₅₀ vs. CYP51) Lower Value Higher Value Intermediate Value One enantiomer typically fits the enzyme's active site better, leading to stronger inhibition. oup.com
**In Vitro MIC vs. *C. albicans*** Lower Value Higher Value Intermediate Value Higher enzyme inhibition translates to lower minimum inhibitory concentration (MIC) needed to stop fungal growth.
In Vivo Efficacy (Animal Model) Higher Efficacy Lower Efficacy Intermediate Efficacy The more potent enantiomer is expected to perform better in a living system. researchgate.net
Preclinical Toxicity (e.g., LD₅₀) Higher Value (Less Toxic) Lower Value (More Toxic) Intermediate Value The "inactive" or less active enantiomer (eutomer) may contribute disproportionately to toxicity. rsrivaiabdullah.id
Metabolic Stability (In Vitro) Varies Varies Varies Enantiomers can be metabolized at different rates by cytochrome P450 enzymes. researchgate.net

This table is illustrative, based on general principles of chiral pharmacology. Specific data for (R)- and (S)-Sulconazole would require dedicated preclinical studies. rsrivaiabdullah.idunar.ac.id

Future research must include comprehensive preclinical studies that directly compare this compound and (S)-Sulconazole. These studies should assess stereoselective pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics (antifungal activity), and toxicology in relevant animal models. researchgate.net Such data are critical for determining whether developing a single-enantiomer version of sulconazole offers a therapeutic advantage over the currently used racemic mixture.

Q & A

Basic: What are the recommended experimental designs for synthesizing and purifying (R)-Sulconazole enantiomers?

To ensure stereochemical purity, employ asymmetric synthesis techniques such as chiral auxiliaries or enzymatic resolution. Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose derivatives) for purification . Validate enantiomeric excess via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral shift reagents. For reproducibility, document reaction conditions (temperature, solvent polarity, catalyst loading) in triplicate .

Basic: How can researchers determine the antifungal mechanism of action of this compound at the molecular level?

Conduct in vitro assays to assess ergosterol biosynthesis inhibition via gas chromatography-mass spectrometry (GC-MS) analysis of fungal membrane extracts . Pair this with molecular docking studies using fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) as a target protein. Compare binding affinities of (R)- and (S)-enantiomers to establish stereospecificity .

Basic: What analytical methods are optimal for quantifying this compound in pharmacokinetic studies?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., d4-Sulconazole) for high sensitivity. Validate the method per ICH guidelines (linearity range: 1–100 ng/mL; recovery >90%). Include matrix effects assessment using human plasma spiked with the analyte .

Advanced: How should researchers address discrepancies in reported efficacy data between this compound and racemic mixtures?

Apply meta-analysis frameworks (e.g., PRISMA) to systematically compare in vivo and in vitro studies. Stratify data by model organism, dosage, and endpoint (e.g., fungal clearance rate). Use random-effects models to account for heterogeneity, and perform sensitivity analysis to identify confounding variables (e.g., solvent choice in formulations) .

Advanced: What methodologies are critical for investigating this compound resistance mechanisms in fungal pathogens?

Combine whole-genome sequencing of resistant strains (e.g., Candida albicans) with transcriptomic profiling (RNA-seq) under sub-inhibitory drug concentrations. Validate candidate resistance genes (e.g., efflux pumps, CYP51 mutations) via CRISPR-Cas9 knockouts and minimum inhibitory concentration (MIC) reassessment .

Advanced: How can chiral-specific pharmacokinetics of this compound be modeled in preclinical studies?

Develop a physiologically based pharmacokinetic (PBPK) model incorporating enantiomer-specific parameters: plasma protein binding, hepatic clearance, and tissue distribution. Calibrate the model using data from chiral LC-MS/MS assays in rodent plasma and organ homogenates .

Advanced: What statistical approaches resolve contradictions in toxicity profiles between enantiomers?

Apply Bayesian network analysis to integrate in vitro cytotoxicity data (e.g., IC50 in human keratinocytes) and in vivo histopathology findings. Use directed acyclic graphs (DAGs) to model causal relationships between enantiomer exposure, metabolic pathways, and adverse outcomes .

Advanced: How should structure-activity relationship (SAR) studies for this compound derivatives be structured?

Synthesize analogs with modifications to the triazole-sulfonamide core. Test antifungal activity against clinically relevant strains (e.g., Aspergillus fumigatus) and correlate results with computational descriptors (e.g., LogP, polar surface area). Use hierarchical clustering to identify pharmacophore motifs .

Advanced: What in vivo models are optimal for evaluating this compound’s efficacy in immunocompromised hosts?

Use murine models of immunosuppression (e.g., cyclophosphamide-treated) infected with azole-resistant Candida auris. Monitor fungal burden via bioluminescence imaging and survival rates. Include a positive control (e.g., voriconazole) and validate results with histopathological analysis of target organs .

Advanced: How can researchers design assays to assess this compound’s synergy with other antifungals?

Perform checkerboard microdilution assays to calculate fractional inhibitory concentration indices (FICIs). For synergistic combinations (FICI ≤0.5), validate efficacy in biofilm models using confocal microscopy with LIVE/DEAD staining. Publish raw data in supplementary tables to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.